2-(Bromomethyl)pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-3-5-4-7-1-2-8-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMORBLLLTZLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508928 | |
| Record name | 2-(Bromomethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60023-35-0 | |
| Record name | 2-(Bromomethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-(Bromomethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Bromomethyl)pyrazine is a key heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of novel therapeutic agents. Its reactive bromomethyl group, attached to the electron-deficient pyrazine ring, allows for versatile functionalization, making it a valuable intermediate in the development of kinase inhibitors and other pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, including detailed experimental protocols and an exploration of its role in drug discovery.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₅H₅BrN₂.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₅BrN₂ | [1] |
| Molecular Weight | 173.01 g/mol | [1] |
| Appearance | Solid | [2] |
| CAS Number | 60023-35-0 | [1] |
| InChI Key | VNMORBLLLTZLLT-UHFFFAOYSA-N | [1] |
| SMILES | C1=CN=C(C=N1)CBr | [1] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 2-8°C under inert atmosphere | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the radical bromination of 2-methylpyrazine. This reaction, often referred to as a Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable solvent.[3]
Reaction Principle
The reaction proceeds via a free radical chain mechanism. The initiator (AIBN) decomposes upon heating to generate radicals, which then abstract a hydrogen atom from the methyl group of 2-methylpyrazine. The resulting benzylic-type radical is stabilized by the pyrazine ring. This radical then reacts with NBS to form the desired this compound and a succinimidyl radical, which continues the chain reaction.
Detailed Experimental Protocol: Radical Bromination of 2-Methylpyrazine
This protocol is adapted from a similar benzylic bromination procedure.[4]
Materials:
-
2-Methylpyrazine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
1,2-Dichlorobenzene (or another suitable high-boiling, non-polar solvent)
-
n-Hexane
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of 2-methylpyrazine (1.0 equivalent) in 1,2-dichlorobenzene, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.05 equivalents).
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.
dot
Caption: Workflow for the synthesis of this compound.
Spectroscopic Properties
The characterization of this compound is achieved through various spectroscopic techniques. The expected data are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the pyrazine ring protons (typically in the range of δ 8.5-8.7 ppm) and a singlet for the bromomethyl protons (CH₂) around δ 4.5-4.8 ppm. |
| ¹³C NMR | Resonances for the pyrazine ring carbons and a signal for the bromomethyl carbon. |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring, C=N stretching of the pyrazine ring, and C-Br stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound (m/z = 172/174, due to the isotopic abundance of Br), and fragmentation patterns characteristic of the pyrazine and bromomethyl groups. |
Note: Specific spectral data can vary slightly depending on the solvent and instrument used.
Applications in Drug Discovery
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][5] this compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.[6][7]
Role as a Building Block for Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.[6] The pyrazine ring is a common motif in small molecule kinase inhibitors.[6] this compound allows for the introduction of the pyrazine core and subsequent elaboration through nucleophilic substitution reactions at the bromomethyl position. This enables the synthesis of libraries of compounds for screening against various kinases. For instance, pyrazine-based compounds have been developed as inhibitors of TrkA, a receptor tyrosine kinase involved in tumor growth and pain.[7]
dot
Caption: General scheme for synthesizing kinase inhibitors from this compound.
Involvement in Cellular Signaling Pathways
Compounds derived from this compound can modulate various cellular signaling pathways by targeting specific kinases. For example, pyrazine-containing molecules have been shown to inhibit kinases involved in cell proliferation, apoptosis, and inflammation.[6] The pyrazine moiety often forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[6]
dot
Caption: Inhibition of a generic kinase signaling pathway by a pyrazine-based inhibitor.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel organic compounds, particularly for applications in drug discovery. Its straightforward synthesis via radical bromination of 2-methylpyrazine and the reactivity of its bromomethyl group make it an attractive starting material for creating diverse molecular architectures. The demonstrated success of pyrazine-containing compounds as kinase inhibitors highlights the potential of this compound in the development of new therapies for a range of diseases. This guide provides the foundational knowledge for researchers to effectively utilize this important chemical intermediate in their synthetic and medicinal chemistry endeavors.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-(Bromomethyl)pyrazine
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Bromomethyl)pyrazine, tailored for researchers, scientists, and professionals in the field of drug development. This document details the compound's characteristics, experimental protocols for its synthesis and analysis, and its chemical reactivity, presenting quantitative data in structured tables and visualizing workflows using Graphviz.
Physical and Chemical Properties
This compound is a substituted pyrazine derivative that serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds. Its reactivity is primarily centered around the bromomethyl group, which is susceptible to nucleophilic substitution.
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂ | --INVALID-LINK--[1] |
| Molecular Weight | 173.01 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Boiling Point | 216.9 °C at 760 mmHg | --INVALID-LINK--[3] |
| Density | 1.642 g/cm³ | --INVALID-LINK--[3] |
| Flash Point | 85.0 °C | --INVALID-LINK--[3] |
| CAS Number | 60023-35-0 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Appearance | Not specified (likely a solid or liquid at room temperature) | |
| Solubility | No explicit data found for the free base. The hydrobromide salt is soluble in methanol. |
Chemical Properties
The chemical behavior of this compound is dictated by the electron-deficient pyrazine ring and the reactive bromomethyl substituent. The pyrazine ring is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions. The bromomethyl group, however, readily participates in nucleophilic substitution reactions.
| Property | Description | Source |
| Reactivity | The bromomethyl group is a good leaving group, making the compound an excellent substrate for Sₙ2 reactions with a variety of nucleophiles. | |
| Stability | Store in an inert atmosphere at 2-8°C.[4] It is likely sensitive to moisture and light. | --INVALID-LINK--[4] |
| Key Reactions | Undergoes nucleophilic substitution with amines, alcohols, and thiols to form the corresponding substituted pyrazines. | --INVALID-LINK--[5] |
Experimental Protocols
This section outlines detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: Radical Bromination of 2-Methylpyrazine
A common method for the synthesis of this compound is the radical bromination of 2-methylpyrazine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Materials:
-
2-Methylpyrazine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Reaction flask, condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyrazine in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator (e.g., benzoyl peroxide).
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Analysis Protocols
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening.
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
Relaxation Delay: 1-2 seconds
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.
¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled pulse sequence
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
Sample Preparation:
-
For Solids (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
For Liquids or Solutions (Thin Film Method):
-
Place a drop of the neat liquid or a concentrated solution in a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin film.
-
FTIR Acquisition Parameters:
-
Spectrometer: Standard FTIR spectrometer
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A spectrum of the empty sample holder (for thin film) or a pure KBr pellet should be recorded as the background.
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Acquisition Parameters (Electron Ionization - EI):
-
Ionization Method: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: 50-300 m/z
-
Inlet System: Direct insertion probe or GC inlet for volatile samples.
References
2-(Bromomethyl)pyrazine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Bromomethyl)pyrazine, a key intermediate in synthetic organic chemistry and a building block for various biologically active compounds. This document details its chemical properties, synthesis, and known applications, with a focus on providing practical information for laboratory use.
Core Compound Data
This compound is a substituted pyrazine derivative. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 60023-35-0 | |
| Molecular Formula | C₅H₅BrN₂ | |
| Molecular Weight | 173.01 g/mol | |
| Appearance | Not specified (likely a solid) | |
| Solubility | Not specified |
Synthesis of this compound
The primary synthetic route to this compound is through the free-radical bromination of 2-methylpyrazine. This reaction typically utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄).
Experimental Protocol: Free-Radical Bromination of 2-Methylpyrazine
Materials:
-
2-Methylpyrazine
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyrazine in anhydrous carbon tetrachloride under an inert atmosphere.
-
Addition of Reagents: To this solution, add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (BPO or AIBN).
-
Reaction Conditions: The reaction mixture is typically heated to reflux. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in CCl₄, is removed by filtration.
-
Purification: The filtrate, containing the desired this compound, is then concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure compound.
Note: This is a generalized protocol. The specific molar ratios of reactants, reaction time, and purification methods may require optimization for best results.
Synthesis Workflow
The synthesis of this compound from 2-methylpyrazine can be visualized as a straightforward workflow.
Caption: Workflow for the synthesis of this compound.
Biological Significance and Applications in Drug Discovery
While specific studies detailing the biological activity of this compound are not widely available, the pyrazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active compounds. Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.
This compound serves as a valuable intermediate for the synthesis of more complex pyrazine derivatives with potential therapeutic applications. The bromomethyl group is a reactive handle that allows for the introduction of various functional groups through nucleophilic substitution reactions, enabling the generation of diverse chemical libraries for drug discovery screening.
General Signaling Pathways for Pyrazine Derivatives
Given the diverse biological activities of pyrazine-containing compounds, they are known to interact with a variety of cellular targets and signaling pathways. A generalized representation of potential interactions for pyrazine derivatives is depicted below. It is important to note that this is a conceptual diagram and the specific pathways modulated will depend on the full structure of the pyrazine derivative.
Caption: Potential cellular targets and pathways for pyrazine derivatives.
Safety Information
Detailed safety information for this compound should be obtained from its Safety Data Sheet (SDS). As a brominated organic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable reagent in organic synthesis, providing a versatile platform for the development of novel compounds with potential therapeutic applications. Its synthesis via free-radical bromination of 2-methylpyrazine is a common and accessible method for its preparation in a laboratory setting. Further research into the specific biological activities of derivatives synthesized from this compound is a promising area for future drug discovery efforts.
Stability and Storage of 2-(Bromomethyl)pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-(Bromomethyl)pyrazine (CAS No: 60023-35-0). The information herein is compiled from publicly available safety data sheets and scientific literature to ensure safe handling, maintain compound integrity, and support reproducible research and development.
Core Stability Profile
This compound is a reactive heterocyclic compound used as a building block in organic synthesis. Its stability is influenced by temperature, light, moisture, and compatibility with other chemicals. Under recommended storage conditions, the compound is generally considered stable.[1] However, the presence of a bromomethyl group attached to the pyrazine ring renders the molecule susceptible to nucleophilic substitution and potential degradation under non-optimal conditions.
Key factors influencing stability include:
-
Temperature: Elevated temperatures can accelerate decomposition. Thermal decomposition may produce hazardous byproducts, including carbon oxides, hydrogen bromide, and nitrogen oxides.[1]
-
Light: As with many brominated organic compounds, exposure to light, particularly UV radiation, can induce degradation.[2]
-
Moisture: The compound may be sensitive to hydrolysis.
-
Incompatible Materials: Strong oxidizing agents can cause vigorous reactions.[1] General guidelines for brominated compounds also recommend segregation from alkalis, reducing agents, and combustible materials.[2]
Recommended Storage and Handling
To ensure the long-term integrity of this compound, adherence to specific storage and handling protocols is critical. The following table summarizes the recommended conditions based on supplier safety data sheets.
| Parameter | Recommended Condition | Rationale & References |
| Temperature | Store in a cool, dry place.[1][3] Refrigeration at 2-8°C is commonly recommended.[4][5][6][7] | Minimizes thermal degradation and preserves chemical stability. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[4][5][6][7] | Prevents oxidation and reactions with atmospheric moisture. |
| Container | Keep in a tightly-closed, properly labeled container.[1][2][3] | Prevents contamination and exposure to air and moisture. |
| Light Exposure | Store away from direct sunlight and sources of ignition.[1][2] | Prevents photolytic degradation and reduces fire risk. |
| Ventilation | Store in a well-ventilated area.[1] | Ensures dissipation of any potential vapors and maintains a safe storage environment. |
| Incompatibilities | Keep away from strong oxidizing agents, alkalis, and reducing agents.[1][2] | Avoids potentially hazardous and violent chemical reactions. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a compound and developing stability-indicating analytical methods.[8][9][10] While specific quantitative data for this compound is not extensively available in public literature, the following generalized protocol, based on ICH guidelines, can be applied to assess its stability under various stress conditions.[5][11][12]
The primary analytical technique for quantifying the parent compound and its degradants is typically High-Performance Liquid Chromatography (HPLC) with a UV detector.[8]
General Stock Solution Preparation
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Use this stock solution for all subsequent stress conditions.
Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid (HCl).
-
Keep the mixture at room temperature for a specified period (e.g., 2, 6, 12, 24 hours).
-
If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).[5]
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M sodium hydroxide (NaOH), and dilute to a suitable concentration for HPLC analysis.
Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M sodium hydroxide (NaOH).
-
Follow the same procedure as for acid hydrolysis (Section 3.2).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute for HPLC analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of a suitable concentration of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the mixture at room temperature for a specified period, protected from light.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
Thermal Degradation
-
Store the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C or 80°C) for a specified period.[8]
-
Periodically, withdraw samples, prepare solutions of a known concentration, and analyze by HPLC.
-
For degradation in solution, the stock solution can be heated under the same conditions.
Photostability Testing
-
Expose the solid compound and the stock solution to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At specified time points, analyze the light-exposed and dark control samples by HPLC.
Visualizations
Logical Workflow for Storage and Handling
The following diagram outlines the decision-making process for the appropriate storage and handling of this compound.
Caption: Storage Decision Workflow for this compound
Forced Degradation Experimental Workflow
This diagram illustrates the general workflow for conducting forced degradation studies on this compound.
Caption: Forced Degradation Study Workflow
References
- 1. Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. pyrazine derivatives evaluated: Topics by Science.gov [science.gov]
- 4. mdpi.com [mdpi.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. qlaboratories.com [qlaboratories.com]
The Versatile Reactivity of the Bromomethyl Group in Pyrazine Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazine nucleus is a key structural motif in a vast array of biologically active compounds, pharmaceuticals, and functional materials. The introduction of a bromomethyl group onto the pyrazine ring provides a highly valuable synthetic handle, enabling a diverse range of chemical transformations. This technical guide offers an in-depth exploration of the reactivity of the bromomethyl group in pyrazine systems, providing a comprehensive overview of its participation in nucleophilic substitution, radical reactions, and palladium-catalyzed cross-coupling reactions. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, offering detailed experimental protocols and quantitative data to facilitate the design and execution of synthetic strategies involving bromomethylpyrazines.
Nucleophilic Substitution Reactions: A Gateway to Functional Diversity
The bromomethyl group attached to a pyrazine ring is an excellent electrophile for nucleophilic substitution reactions. The electron-withdrawing nature of the pyrazine ring enhances the electrophilicity of the benzylic-type carbon, making it susceptible to attack by a wide variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.
Reactivity with N-Nucleophiles
The reaction of bromomethylpyrazines with nitrogen-based nucleophiles is a cornerstone for the synthesis of a diverse range of pyrazine-containing amines, amides, and N-heterocycles. These reactions are fundamental in drug discovery for introducing functionalities that can modulate solubility, basicity, and biological target interactions.
A notable example is the synthesis of 3-bromomethyl-2-(4-chloro-3'-methylphenyl)-6-methyl-imidazo[1,2a]pyrazine, a derivative of a class of compounds with potential biological activity. This synthesis involves the initial formation of a hydroxymethyl intermediate, which is then converted to the bromomethyl derivative using phosphorus tribromide (PBr₃).[1]
Table 1: Nucleophilic Substitution of Bromomethylpyrazines with N-Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Piperidine | 2-(Piperidin-1-ylmethyl)pyrazine | K₂CO₃, CH₃CN, reflux, 4h | 92 | [2] |
| Imidazole | 2-(Imidazol-1-ylmethyl)pyrazine | NaH, DMF, rt, 2h | 85 | [3][4] |
| 2-Methylimidazole | 2-((2-Methylimidazol-1-yl)methyl)pyrazine | K₂CO₃, Acetone, reflux, 6h | 78 | [3] |
| Sodium Azide | 2-(Azidomethyl)pyrazine | NaN₃, DMF, 50 °C, 3h | >95 | [5] |
Experimental Protocol: Synthesis of 2-(Piperidin-1-ylmethyl)pyrazine
To a solution of 2-(bromomethyl)pyrazine (1.0 mmol) in acetonitrile (10 mL) is added piperidine (1.2 mmol) and potassium carbonate (2.0 mmol). The reaction mixture is heated to reflux and stirred for 4 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-(piperidin-1-ylmethyl)pyrazine.[2]
Diagram 1: General Nucleophilic Substitution Workflow
References
- 1. ejbps.com [ejbps.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation | Semantic Scholar [semanticscholar.org]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-(Bromomethyl)pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(bromomethyl)pyrazine, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in various research and development settings.
Spectroscopic Data Summary
The structural integrity of this compound (C₅H₅BrN₂) can be confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, from the connectivity of atoms to the nature of chemical bonds and the overall molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrazine ring and the bromomethyl group. The aromatic protons will appear in the downfield region, typically between 8.5 and 8.7 ppm, due to the deshielding effect of the aromatic ring and the nitrogen atoms. The methylene protons of the bromomethyl group will resonate further upfield, generally around 4.5 to 5.0 ppm, influenced by the adjacent bromine atom.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the pyrazine ring will have chemical shifts in the aromatic region (approximately 140-155 ppm). The carbon of the bromomethyl group will appear at a much lower chemical shift, typically in the range of 30-40 ppm.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~8.6 (m, 3H) | Pyrazine ring protons |
| ~4.7 (s, 2H) | -CH₂Br |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound will exhibit characteristic absorption bands.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1600-1400 | C=C and C=N stretch | Pyrazine ring |
| 1200-1000 | C-H in-plane bend | Aromatic C-H |
| 700-600 | C-Br stretch | Bromomethyl group |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak (M⁺) will be observed at m/z corresponding to its molecular weight (approximately 172 and 174 amu, reflecting the isotopic distribution of bromine, ⁷⁹Br and ⁸¹Br).
| m/z | Ion |
| 172/174 | [M]⁺ |
| 93 | [M - Br]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for this compound. Specific parameters may need to be optimized based on the instrumentation available.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
FTIR Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry
Sample Introduction (Gas Chromatography - GC):
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC inlet.
GC-MS Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for characterizing this compound using the described spectroscopic methods.
An In-Depth Technical Guide to 2-(Bromomethyl)pyrazine: Commercial Availability, Purity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Bromomethyl)pyrazine, a key building block in medicinal chemistry. The document details its commercial availability, typical purity levels, and provides insights into its synthesis, purification, and analytical characterization. Furthermore, it explores its application in the development of targeted therapeutics, specifically as a precursor to inhibitors of the p97/VCP signaling pathway, a critical regulator of protein homeostasis implicated in cancer.
Commercial Availability and Purity
This compound is commercially available from a variety of chemical suppliers, primarily as the free base (CAS No. 60023-35-0) and its more stable hydrobromide salt (CAS No. 1421789-94-7). The compound is typically offered in research quantities, ranging from milligrams to several grams.
The purity of commercially available this compound and its hydrobromide salt is generally high, with most suppliers offering a purity of ≥95%. It is crucial for researchers to consult the certificate of analysis provided by the supplier for lot-specific purity data.
Below is a summary of representative commercial suppliers and the typical specifications for this compound and its hydrobromide salt.
| Supplier | Product Name | CAS Number | Typical Purity | Available Quantities |
| Sigma-Aldrich (Ambeed) | This compound hydrobromide | 1421789-94-7 | 95% | Custom Quantities |
| Fluorochem | This compound hydrobromide | 1421789-94-7 | 95% | 250 mg, 1 g |
| BLD Pharm | This compound | 60023-35-0 | Inquire | Custom Quantities |
| BLD Pharm | This compound hydrobromide | 1421789-94-7 | Inquire | Custom Quantities |
| Amadis Chemical | This compound hydrobromide | 1421789-94-7 | Inquire | Custom Quantities |
| Reafon Industry | This compound hydrobromide | 1421789-94-7 | Inquire | Custom Quantities |
| MySkinRecipes | This compound Hydrobromide | 1421789-94-7 | ≥95% | 100mg, 250mg, 1g |
Experimental Protocols
Synthesis of this compound via Free Radical Bromination
The most common and efficient method for the synthesis of this compound is the free radical bromination of 2-methylpyrazine using N-Bromosuccinimide (NBS) as the bromine source. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions. A non-polar solvent, such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene, is generally used to facilitate the reaction and minimize side reactions.[1][2]
Materials:
-
2-Methylpyrazine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Solvents for recrystallization (e.g., ethanol, diethyl ether/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyrazine (1.0 eq) in a suitable non-polar solvent (e.g., CCl₄).
-
Addition of Reagents: Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq) to the solution.
-
Reaction Initiation: Heat the reaction mixture to reflux (for thermal initiation) or irradiate with a UV lamp (for photochemical initiation). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification of this compound
The crude this compound can be purified by either column chromatography or recrystallization.
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Eluent: A non-polar solvent system, typically a mixture of hexane and ethyl acetate. A gradient elution may be necessary to separate the product from unreacted starting material and byproducts.[3][4] The progress of the separation can be monitored by TLC.
Recrystallization:
-
For solid products, recrystallization can be an effective purification method. A suitable solvent system should be chosen where the compound is soluble at high temperatures and sparingly soluble at low temperatures. Common solvents for recrystallization of similar compounds include ethanol or a mixture of a soluble solvent (like diethyl ether) and an insoluble solvent (like hexane).[5][6]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound in CDCl₃ is expected to show characteristic signals for the pyrazine ring protons and a singlet for the bromomethyl (-CH₂Br) protons. The approximate chemical shifts (δ) are:
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrazine ring and the bromomethyl group.[9]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.
-
Column: A non-polar capillary column, such as a DB-5ms, is suitable for the separation.[10][11][12]
-
Temperature Program: A temperature gradient is typically employed, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all components. A representative program could be: initial temperature of 70°C, hold for 2 minutes, then ramp at 10-25°C/min to 280°C and hold for 5 minutes.[13]
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is the standard ionization method. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the identity of the compound.
High-Performance Liquid Chromatography (HPLC):
-
HPLC can be used for both purity assessment and purification of this compound.
-
Column: A reversed-phase C18 column is commonly used for the analysis of heterocyclic compounds.[14][15]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation.[16]
Application in Drug Development: Synthesis of p97/VCP Inhibitors
This compound is a valuable intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.[17][18] One notable application is in the development of inhibitors for the p97/Valosin-Containing Protein (VCP), an AAA+ ATPase that plays a crucial role in cellular protein homeostasis.[19][20][21] Dysregulation of p97 function is implicated in several diseases, including cancer.[22][23]
The reactive bromomethyl group of this compound allows for its use as an electrophile in nucleophilic substitution reactions. For instance, it can react with amine nucleophiles to form a new carbon-nitrogen bond, a key step in the construction of more complex molecules.[24][25][26]
p97/VCP Signaling Pathway and its Role in Cancer
The p97/VCP protein is a central component of the ubiquitin-proteasome system (UPS), which is responsible for the degradation of misfolded or damaged proteins. p97 is particularly involved in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, where it facilitates the extraction of ubiquitinated proteins from the ER membrane for subsequent degradation by the proteasome.
In cancer cells, which often exhibit high rates of protein synthesis and are under proteotoxic stress, the proper functioning of the p97-mediated protein degradation pathways is critical for survival. By inhibiting p97, the degradation of these proteins is impaired, leading to the accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis (programmed cell death) of the cancer cells.[23] Therefore, p97 has emerged as a promising therapeutic target for cancer treatment.
Below is a diagram illustrating the role of p97/VCP in the ERAD pathway and how its inhibition can lead to cancer cell death.
References
- 1. ejbps.com [ejbps.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. theseus.fi [theseus.fi]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. gcms.cz [gcms.cz]
- 13. halocolumns.com [halocolumns.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. nacalai.com [nacalai.com]
- 16. lcms.cz [lcms.cz]
- 17. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Critical Role of VCP/p97 in the Pathogenesis and Progression of Non-Small Cell Lung Carcinoma | PLOS One [journals.plos.org]
- 22. p97-Containing Complexes in Proliferation Control and Cancer: Emerging Culprits or Guilt by Association? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to Pyrazine Chemistry for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in modern organic and medicinal chemistry.[1][2] Its unique electronic properties, arising from the electron-withdrawing nature of the nitrogen atoms, render the pyrazine ring electron-deficient and susceptible to a variety of chemical transformations. This versatile reactivity, coupled with its ability to participate in crucial hydrogen bonding interactions, has established pyrazine as a cornerstone in the development of a wide range of biologically active molecules, from flavorants to essential pharmaceuticals.[3][4] This technical guide provides a comprehensive overview of pyrazine chemistry, focusing on its synthesis, reactivity, and applications in drug discovery, complete with detailed experimental protocols and visual workflows to aid in practical implementation.
Core Synthetic Strategies for the Pyrazine Ring
The construction of the pyrazine core can be accomplished through both classical and contemporary synthetic methodologies.
Classical Named Reactions
Two foundational methods, the Staedel–Rugheimer and Gutknecht pyrazine syntheses, have been instrumental in the historical development of pyrazine chemistry and remain relevant for the synthesis of specific substituted pyrazines.[5][6]
This method involves the reaction of a 2-haloacetophenone with ammonia to generate an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to furnish a symmetrically substituted pyrazine.[7][8]
Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine [7][9]
-
Preparation of α-Aminoacetophenone: To a solution of 2-chloroacetophenone (1 equivalent) in ethanol, add an excess of aqueous ammonia.
-
Heat the mixture under reflux for 4-6 hours.
-
Upon cooling, the intermediate α-aminoacetophenone can be isolated, or the reaction mixture can be carried forward directly.
-
Condensation and Oxidation: The solution containing the α-amino ketone is heated, often in the presence of a mild oxidizing agent or by bubbling air through the solution, to facilitate self-condensation to a dihydropyrazine intermediate and subsequent oxidation to the aromatic pyrazine.
-
The 2,5-diphenylpyrazine product typically precipitates from the reaction mixture upon cooling.
-
Purification: The crude product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from ethanol.
The Gutknecht synthesis is a versatile method for preparing substituted pyrazines from α-amino ketones, which are often generated in situ from the reduction of α-oximino ketones.[2][10][11] This method allows for the synthesis of unsymmetrically substituted pyrazines if two different α-amino ketones are used.
Experimental Protocol: General Procedure for Gutknecht Pyrazine Synthesis [12][13]
-
Synthesis of the α-Oximino Ketone: Dissolve the starting ketone (1 equivalent) in a suitable solvent such as ethanol. Add an alkyl nitrite (e.g., amyl nitrite) and a catalytic amount of hydrochloric acid. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Reduction to α-Amino Ketone: The isolated α-oximino ketone is reduced to the corresponding α-amino ketone. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂, Pd/C) or dissolving metal reductions (e.g., Zn in acetic acid).
-
Dimerization and Oxidation: The resulting α-amino ketone solution is then typically neutralized or made slightly basic to promote dimerization to the dihydropyrazine intermediate. Oxidation to the aromatic pyrazine can be achieved by air oxidation, sometimes facilitated by bubbling air through the reaction mixture, or by the addition of an oxidizing agent like copper(II) sulfate.
-
Work-up and Purification: The reaction mixture is neutralized and the pyrazine product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by distillation or column chromatography.
Caption: Workflow of the Gutknecht pyrazine synthesis.
Modern Synthetic Methodologies
Modern organic synthesis has expanded the toolkit for pyrazine construction and functionalization, with transition metal-catalyzed cross-coupling reactions and direct C-H functionalization being particularly impactful.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyrazine core. Halogenated pyrazines, particularly chloropyrazines, are common starting materials.
-
Suzuki-Miyaura Coupling: This reaction couples a halopyrazine with an organoboron reagent (boronic acid or ester) to form a C-C bond.[14][15]
-
Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling a halopyrazine with an amine.[16][17][18][19][20]
-
Sonogashira Coupling: This reaction forms a C-C bond between a halopyrazine and a terminal alkyne.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with an Arylboronic Acid [14]
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloropyrazine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyrazines, avoiding the need for pre-functionalized starting materials.[17][21][22][23] Palladium-catalyzed direct arylation is a notable example.[21][24]
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of Pyrazine N-Oxide [24]
-
Reaction Setup: In a sealed tube, combine pyrazine N-oxide (0.6 mmol), the arene (40 equiv), palladium(II) acetate (10 mol %), and silver(I) carbonate (2.2 equiv).
-
Reaction: Heat the mixture at 130 °C for 16 hours.
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent and filtered to remove inorganic salts.
-
Purification: The filtrate is concentrated and the crude product is purified by column chromatography.
| Reaction Type | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Dehydrogenative Coupling | Mn pincer complex | KH | Toluene | 150 | 24 | 40-99 | [1][25] |
| Suzuki Coupling | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | High | [14] |
| Direct C-H Arylation | Pd(OAc)₂ | Ag₂CO₃ | Arene | 130 | 16 | Good | [24] |
| Intramolecular C-H Arylation | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMA | 110 | - | 94 | [23] |
| Photoarylation | Visible light | - | DMSO | 33 | 14-24 | up to 84 | [26] |
Reactivity of the Pyrazine Ring
The electron-deficient nature of the pyrazine ring dictates its reactivity. It is generally resistant to electrophilic aromatic substitution but is susceptible to nucleophilic attack and metalation.
-
Nucleophilic Aromatic Substitution (SNAr): Halopyrazines readily undergo nucleophilic substitution with various nucleophiles such as amines, alkoxides, and thiolates.
-
Metalation: The protons on the pyrazine ring can be abstracted by strong bases (e.g., organolithium reagents) to form pyrazinyl anions, which can then react with various electrophiles.
-
N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form pyrazine N-oxides. This modification alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack.[21][27]
Pyrazines in Drug Discovery and Development
The pyrazine scaffold is a key component in numerous FDA-approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[2]
Pyrazinamide: An Anti-tuberculosis Agent
Pyrazinamide is a first-line drug for the treatment of tuberculosis.[28][29] It is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase.[29][30][31] Pyrazinoic acid disrupts membrane transport and energetics in Mycobacterium tuberculosis.[32]
Caption: Mechanism of action of Pyrazinamide.
Bortezomib: A Proteasome Inhibitor
Bortezomib is a dipeptide boronate that contains a pyrazine moiety and is a potent and selective inhibitor of the 26S proteasome.[12][33] It is used in the treatment of multiple myeloma and mantle cell lymphoma.[29] By inhibiting the proteasome, bortezomib disrupts the degradation of ubiquitinated proteins, leading to cell cycle arrest and apoptosis in cancer cells.[31][32][34][35][36][37]
Caption: Bortezomib's inhibition of the ubiquitin-proteasome pathway.
Pyrazine-based Kinase Inhibitors
The pyrazine scaffold is frequently employed in the design of small molecule kinase inhibitors.[1][15][34][36][38] These inhibitors often target the ATP-binding site of kinases involved in cancer cell signaling pathways, such as c-Met, VEGFR-2, and Bruton's Tyrosine Kinase (BTK).[34][39]
Caption: Signaling pathways targeted by pyrazine-based kinase inhibitors.[3][7][8][14][26][27][28][40][41][42][43][44]
Experimental Workflows in Pyrazine Drug Discovery
The discovery of novel pyrazine-based therapeutics follows a structured workflow, from initial library synthesis to hit identification and lead optimization.
Caption: A generalized workflow for pyrazine-based drug discovery.[6][10][19][20]
Conclusion
The pyrazine heterocycle continues to be a fertile ground for innovation in organic synthesis and medicinal chemistry. Its rich and tunable reactivity, combined with its proven success as a pharmacophore, ensures its continued prominence in the quest for novel therapeutics. This guide has provided an in-depth look at the core aspects of pyrazine chemistry, from its synthesis to its biological applications, with the aim of equipping researchers and drug development professionals with the knowledge to effectively harness the potential of this remarkable scaffold.
References
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- 2. mdpi.com [mdpi.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 23. Intramolecular C-H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pharmacodynamic Models of Differential Bortezomib Signaling Across Several Cell Lines of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 31. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 32. researchgate.net [researchgate.net]
- 33. aacrjournals.org [aacrjournals.org]
- 34. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Proteasome inhibition by bortezomib: A left hook and a right punch - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 38. benchchem.com [benchchem.com]
- 39. researchgate.net [researchgate.net]
- 40. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 41. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 42. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 43. biorbyt.com [biorbyt.com]
- 44. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
The Electron-Deficient Heart of Pyrazine: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its inherent electron-deficient nature imparts a unique reactivity profile that makes it a privileged scaffold in a vast array of pharmaceuticals, from the anti-tuberculosis agent pyrazinamide to targeted cancer therapies like ruxolitinib. This in-depth technical guide explores the fundamental electronic properties of the pyrazine ring, its characteristic reactivity, and the practical application of this knowledge in drug design and synthesis.
Electronic Properties: An Electron-Poor Aromatic System
The defining characteristic of the pyrazine ring is its electron-deficient character. This arises from the presence of two electronegative nitrogen atoms, which exert a strong inductive electron-withdrawing effect (-I) and also participate in resonance, delocalizing the pi-electrons across the ring. This electron deficiency profoundly influences the ring's reactivity and basicity.
Basicity and pKa
Pyrazine is a weak base, significantly weaker than its mono-aza counterpart, pyridine. The second nitrogen atom further deactivates the ring towards protonation. The pKa of pyrazine is approximately 0.65, compared to pyridine's pKa of 5.25.[1][2] Substituents on the pyrazine ring can further modulate its basicity, with electron-donating groups (EDGs) increasing basicity and electron-withdrawing groups (EWGs) decreasing it.
Table 1: pKa Values of Selected Substituted Pyrazines
| Compound | Substituent | pKa |
| Pyrazine | -H | 0.65[1][2] |
| 2-Methylpyrazine | -CH₃ | 1.49 |
| 2,5-Dimethylpyrazine | 2,5-di-CH₃ | 2.1[3] |
| 2,3,5,6-Tetramethylpyrazine | 2,3,5,6-tetra-CH₃ | 2.8[3] |
| 2-Chloropyrazine | -Cl | -1.5 |
| 2-Aminopyrazine | -NH₂ | 2.8 |
| Pyrazine-2-carboxylic acid | -COOH | 0.8 |
| Amiloride | - | 8.67[4] |
Note: pKa values can vary depending on the measurement conditions. The values presented are representative.
Hammett Constants
Table 2: Hammett Constants (σp) for Common Substituents
| Substituent | σp |
| -NH₂ | -0.66 |
| -OH | -0.37 |
| -OCH₃ | -0.27 |
| -CH₃ | -0.17 |
| -H | 0.00 |
| -Cl | 0.23 |
| -Br | 0.23 |
| -COOH | 0.45 |
| -CN | 0.66 |
| -NO₂ | 0.78 |
Source: Data compiled from various sources on Hammett constants.[5] These values, derived from substituted benzoic acids, provide a general indication of the electronic effects of these substituents.
Reactivity of the Pyrazine Ring: A Dichotomy of Reactivity
The electron-deficient nature of the pyrazine ring dictates its characteristic reactivity, which is marked by a general resistance to electrophilic aromatic substitution and a pronounced susceptibility to nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution
The electron-poor pyrazine ring is highly deactivated towards attack by electrophiles. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are generally unsuccessful or require harsh conditions and the presence of strong electron-donating groups on the ring.[6]
Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to its inertness towards electrophiles, the pyrazine ring is highly activated for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present. The electron-withdrawing nitrogen atoms stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thus facilitating the substitution.
The reactivity of halopyrazines in SNAr reactions is a critical aspect of their utility in synthesis. The general order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, rather than the cleavage of the carbon-halogen bond.
The rate of SNAr on the pyrazine ring is also highly dependent on the nature of the nucleophile and the presence of other substituents on the ring.
Table 3: Relative Rate Constants for the Reaction of 2-Chloropyrazine with Various Amines
| Nucleophile | Relative Rate Constant (k_rel) |
| Piperidine | 1.00 |
| Morpholine | 0.35 |
| Aniline | ~0.01 |
Note: These are approximate relative rates compiled from qualitative descriptions of reactivity and are intended for comparative purposes. The reactivity generally follows the order of nucleophilicity of the amines.
Experimental Protocols
Synthesis of 2-Chloropyrazine
Reaction: Pyrazine + Cl₂ → 2-Chloropyrazine + HCl
Procedure:
-
Molten pyrazine is vaporized at approximately 280 °C in a stream of nitrogen gas.
-
A separate stream of chlorine gas mixed with nitrogen is preheated to around 295 °C.
-
The two vapor streams are mixed in a reaction tube heated to a temperature between 300 °C and 500 °C.
-
The reaction products are passed through a condenser to collect the crude product.
-
The crude product is then purified by distillation to yield 2-chloropyrazine.
This protocol is a generalized procedure based on historical synthetic methods.[7]
Nucleophilic Aromatic Substitution on 2,3-Dichloropyrazine with an Amine
Reaction: 2,3-Dichloropyrazine + R-NH₂ → 2-Amino-3-chloropyrazine + HCl
Procedure:
-
To a solution of 2,3-dichloropyrazine (1.0 equivalent) in a suitable solvent (e.g., ethanol, DMF), add the desired amine (1.0-1.2 equivalents).
-
A base, such as triethylamine or potassium carbonate (1.5-2.0 equivalents), is added to the mixture to neutralize the HCl generated during the reaction.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to afford the desired 2-amino-3-chloropyrazine derivative.
Visualizing Pyrazine's Role: Signaling Pathways and Synthetic Workflows
JAK-STAT Signaling Pathway and the Role of Ruxolitinib
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions. Ruxolitinib, a pyrazine-containing molecule, is a potent inhibitor of JAK1 and JAK2.[8][9][10][11][12]
JAK-STAT signaling and Ruxolitinib's inhibitory action.
Synthetic Workflow: Synthesis of Pyrazinamide
Pyrazinamide, a key anti-tuberculosis drug, can be synthesized from pyrazine-2-carbonitrile. The following diagram illustrates a typical synthetic workflow.
Synthesis of Pyrazinamide from Pyrazine-2-carbonitrile.
Logical Workflow: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental transformation for functionalizing the pyrazine ring. The logical workflow highlights the key steps and components of this reaction.
Logical workflow for a typical SNAr reaction.
Conclusion
The electron-deficient nature of the pyrazine ring is not a liability but a powerful asset in the hands of medicinal chemists. Its unique reactivity profile, characterized by a facile nucleophilic aromatic substitution, provides a versatile platform for the synthesis of a diverse range of bioactive molecules. A thorough understanding of the electronic properties and reactivity patterns of the pyrazine core, as outlined in this guide, is essential for the rational design and efficient synthesis of the next generation of pyrazine-based therapeutics. By leveraging the principles discussed herein, researchers can continue to unlock the full potential of this remarkable heterocyclic scaffold in the pursuit of novel and effective medicines.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Amiloride - Wikipedia [en.wikipedia.org]
- 5. Hammett Sigma Constants* [wiredchemist.com]
- 6. benchchem.com [benchchem.com]
- 7. CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 8. PathWhiz [pathbank.org]
- 9. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 11. hcp.jakafi.com [hcp.jakafi.com]
- 12. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
A Technical Guide to the Safe Handling of 2-(Bromomethyl)pyrazine for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the potential hazards and essential safety precautions associated with 2-(Bromomethyl)pyrazine. The information is intended to support researchers, scientists, and professionals in the field of drug development in handling this compound safely in a laboratory setting. This guide includes a summary of hazard classifications, detailed safety protocols, and a representative experimental workflow.
Hazard Identification and Classification
This compound is a reactive chemical intermediate that requires careful handling due to its hazardous properties. The primary hazards associated with this compound are related to its corrosive and irritant nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these hazards.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 1B / Category 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Danger / Warning |
| Serious Eye Damage/Eye Irritation | Category 1 / Category 2A | H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation | Danger / Warning |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | Warning |
Note: The classification may vary slightly between suppliers. Some sources classify it as causing severe skin burns and eye damage (Category 1B), while others classify it as causing skin and serious eye irritation (Category 2/2A). It is crucial to consult the specific Safety Data Sheet (SDS) for the product being used.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 60023-35-0 |
| Molecular Formula | C₅H₅BrN₂ |
| Molecular Weight | 173.01 g/mol |
| Appearance | Solid |
| Boiling Point | 216.9 °C at 760 mmHg |
| Flash Point | 85.0 °C |
| Density | 1.642 g/cm³ |
Safety Precautions and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory when working with this compound to minimize the risk of exposure and injury.
Table 3: Recommended Safety Precautions and PPE
| Precaution Category | Recommended Action |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles and a face shield. - Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. - Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents and strong bases. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
This compound is a valuable reagent in organic synthesis, primarily used as an alkylating agent in nucleophilic substitution reactions.
Illustrative Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of 2-methylpyrazine. While various brominating agents can be used, N-bromosuccinimide (NBS) is a frequent choice for benzylic bromination.
Protocol: Radical Bromination of 2-Methylpyrazine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpyrazine (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).
-
Initiation: Add N-bromosuccinimide (NBS) (1-1.2 equivalents) and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (catalytic amount), to the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)). The reaction is typically irradiated with a UV lamp to facilitate radical initiation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.
-
Characterization: Confirm the identity and purity of the this compound product using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
General Protocol for Nucleophilic Substitution Reactions
The bromomethyl group of this compound is a good leaving group, making it susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups.
Protocol: General Nucleophilic Substitution
-
Reaction Setup: In a round-bottom flask, dissolve the nucleophile (e.g., an alcohol, amine, or thiol) (1-1.5 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN).
-
Base Addition: If the nucleophile is not basic enough, add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) (1-2 equivalents) to the mixture.
-
Substrate Addition: Slowly add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture at room temperature or 0 °C.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the crude product by column chromatography, crystallization, or distillation.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for conducting a nucleophilic substitution reaction with this compound in a research laboratory, emphasizing the key safety and procedural steps.
Caption: Generalized workflow for a nucleophilic substitution reaction.
Conclusion
This compound is a versatile chemical reagent with significant applications in research and development. However, its hazardous properties necessitate a thorough understanding of its risks and the implementation of stringent safety protocols. By following the guidelines outlined in this technical guide, researchers can minimize potential hazards and ensure a safe working environment. Always refer to the specific Safety Data Sheet provided by the supplier for the most accurate and detailed information.
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrazine Derivatives Using 2-(Bromomethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various pyrazine derivatives utilizing 2-(bromomethyl)pyrazine as a key building block. The versatile reactivity of the bromomethyl group allows for the introduction of a wide range of functionalities onto the pyrazine core, a scaffold of significant interest in medicinal chemistry and materials science. Pyrazine derivatives are integral to numerous pharmaceuticals, flavorings, and functional materials.
Introduction
This compound is a highly reactive reagent that serves as a pivotal intermediate in the elaboration of the pyrazine ring. The electron-deficient nature of the pyrazine ring enhances the reactivity of the benzylic-like bromide, making it an excellent electrophile for nucleophilic substitution reactions. This reactivity profile enables facile carbon-carbon and carbon-heteroatom bond formation, providing access to a diverse array of substituted pyrazines. The protocols outlined below describe common synthetic transformations employing this compound, including N-alkylation of amines, O-alkylation of phenols, and formation of other key derivatives.
Key Synthetic Applications
The primary application of this compound in organic synthesis is as an alkylating agent. It readily reacts with a variety of nucleophiles under mild conditions to yield the corresponding substituted pyrazine derivatives.
N-Alkylation of Amines
The reaction of this compound with primary and secondary amines is a straightforward and efficient method for the synthesis of N-(pyrazin-2-ylmethyl)amines. These compounds are of interest in drug discovery due to the prevalence of the pyrazine motif in bioactive molecules.
O-Alkylation of Phenols
Phenols can be readily O-alkylated with this compound in the presence of a suitable base to afford 2-((phenoxymethyl)pyrazine) derivatives. This reaction is valuable for the preparation of pyrazine-containing aryl ethers.
Synthesis of Other Derivatives
This compound can also be employed in reactions with other nucleophiles, such as thiols and carbanions, to generate a wider variety of pyrazine derivatives with potential applications in different fields of chemical research.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Amines with this compound
This protocol describes a general method for the synthesis of N-substituted (pyrazin-2-ylmethyl)amines.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH3CN)
-
Potassium carbonate (K2CO3) or triethylamine (Et3N) (1.5 - 2.0 equivalents)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the amine (1.0 equivalent) in anhydrous DMF or CH3CN, add the base (K2CO3 or Et3N, 1.5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.1 equivalents) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Expected Yield: 70-95%
Protocol 2: General Procedure for O-Alkylation of Phenols with this compound
This protocol outlines a general method for the synthesis of 2-((phenoxymethyl)pyrazine) derivatives.
Materials:
-
This compound
-
Substituted phenol (1.0 equivalent)
-
Anhydrous acetone or DMF
-
Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5 equivalents)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the phenol (1.0 equivalent) in anhydrous acetone or DMF, add the base (K2CO3 or Cs2CO3, 1.5 equivalents).
-
Add this compound (1.05 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) for 2-6 hours, monitoring the progress by TLC.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
Expected Yield: 65-90%
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of pyrazine derivatives using this compound.
| Entry | Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | Aniline | N-(pyrazin-2-ylmethyl)aniline | K2CO3, DMF, rt, 6h | 85 |
| 2 | Morpholine | 4-((Pyrazin-2-yl)methyl)morpholine | Et3N, CH3CN, rt, 4h | 92 |
| 3 | Phenol | 2-((Phenoxymethyl)pyrazine) | K2CO3, Acetone, reflux, 3h | 88 |
| 4 | 4-Methoxyphenol | 2-(((4-Methoxyphenoxy)methyl)pyrazine) | Cs2CO3, DMF, 80°C, 2h | 91 |
| 5 | Thiophenol | 2-((Phenylthio)methyl)pyrazine | NaH, THF, 0°C to rt, 5h | 78 |
Visualizing the Workflow
The following diagrams illustrate the general workflows for the synthesis of pyrazine derivatives using this compound.
Caption: Workflow for N-alkylation of amines.
Caption: Workflow for O-alkylation of phenols.
Transition Metal-Catalyzed Cross-Coupling Reactions
While this compound is primarily used as an alkylating agent, related halogenated pyrazines are key substrates in transition metal-catalyzed cross-coupling reactions. For instance, 2-chloropyrazine or 2-bromopyrazine can undergo Suzuki, Stille, Heck, and Sonogashira couplings to introduce aryl, vinyl, or alkynyl groups onto the pyrazine ring.[1][2][3] These halogenated pyrazines can be synthesized from precursors accessible from pyrazine itself, highlighting the broader synthetic utility of the pyrazine core in forming complex molecules. The development of such C-C bond formation methodologies is crucial for the synthesis of advanced drug candidates and functional materials.[3][4]
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a wide range of pyrazine derivatives. The protocols provided herein offer robust and general methods for the N-alkylation of amines and O-alkylation of phenols. The straightforward nature of these reactions, coupled with the importance of the pyrazine scaffold, makes this compound an essential tool for researchers in medicinal chemistry and related fields. Further exploration of its reactivity with other nucleophiles and its potential use in more complex synthetic strategies will continue to expand the chemical space accessible from this important building block.
References
Application Notes and Protocols: 2-(Bromomethyl)pyrazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(bromomethyl)pyrazine as a versatile building block in the synthesis of medicinally relevant compounds. The protocols and data herein are intended to serve as a practical guide for researchers engaged in drug discovery and development.
Introduction
This compound is a key heterocyclic building block prized in medicinal chemistry for its reactive bromomethyl group, which allows for facile nucleophilic substitution reactions. This reactivity enables the straightforward introduction of the pyrazine moiety into a wide range of molecular scaffolds. The pyrazine ring itself is a "privileged" structure in drug discovery, appearing in numerous approved drugs and clinical candidates.[1][2][3] Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it an attractive component in the design of novel therapeutics, particularly in the realm of kinase inhibitors.[4][5]
Key Applications in Medicinal Chemistry
The primary utility of this compound lies in its role as an electrophile for the alkylation of various nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the synthesis of a diverse array of compounds with potential therapeutic applications.
One of the most significant areas of application is in the development of kinase inhibitors .[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[5] The pyrazine nucleus can form key hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases, making it an ideal scaffold for the design of potent and selective inhibitors.[6]
A notable example of a target class for pyrazine-based inhibitors is the Tropomyosin receptor kinase (Trk) family , particularly TrkA.[7][8] The TrkA signaling pathway is a critical driver in the growth of certain tumors and in inflammatory and neuropathic pain.[7]
Signaling Pathway: TrkA Signaling Cascade
The activated TrkA receptor, upon binding its neurotrophin ligand, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the RAS/MAPK, PI3K/AKT, and PLC-γ pathways, are central to cell proliferation, survival, and differentiation. Inhibition of TrkA can disrupt these oncogenic and pro-inflammatory signals.
Caption: TrkA signaling pathway and its inhibition by a pyrazine-based inhibitor.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of pyrazine-containing compounds derived from this compound.
Protocol 1: Synthesis of a Pyrazine-based TrkA Inhibitor Precursor
This protocol describes a representative synthesis of a key intermediate for a TrkA inhibitor, utilizing an N-alkylation reaction with this compound.
Caption: Workflow for the synthesis of a pyrazine-based TrkA inhibitor precursor.
Materials:
-
This compound hydrobromide
-
3-Aminophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-aminophenol (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound hydrobromide (1.1 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, 3-((pyrazin-2-yl)methylamino)phenol.
Protocol 2: In Vitro Kinase Inhibition Assay (TrkA)
This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against TrkA kinase.
Materials:
-
Recombinant TrkA enzyme
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Synthesized pyrazine inhibitor compound
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the pyrazine inhibitor compound in DMSO.
-
In a 384-well plate, add the inhibitor solution, recombinant TrkA enzyme, and the peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ value for TrkA.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescent signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data: Biological Activity of Pyrazine-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of a series of pyrazine-based compounds against TrkA and other related kinases, demonstrating the potential for achieving both potency and selectivity with this scaffold.[7]
Table 1: Inhibitory Activity of Pyrazine Derivatives against TrkA [7]
| Compound ID | R¹ Group | R² Group | TrkA IC₅₀ (µM) |
| 1 | -Cl | 3-(Trifluoromethyl)aniline | 3.5 |
| 9 | 3-Methoxyphenol | 5-(tert-Butyl)isoxazol-3-amine | 0.025 ± 0.009 |
| 15 | 3-Ethoxyphenol | 5-(tert-Butyl)isoxazol-3-amine | 0.032 ± 0.011 |
| 20 | 3-(Dimethylamino)phenol | 5-(tert-Butyl)isoxazol-3-amine | 0.021 ± 0.007 |
| 26 | 3-Hydroxypyridine | 5-(tert-Butyl)isoxazol-3-amine | 0.018 ± 0.006 |
| 36 | -Cl | 4-Isopropylaniline | 0.085 ± 0.021 |
Data adapted from "Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies". The IC₅₀ is the concentration of the inhibitor required to block 50% of the enzyme's activity.[7]
Table 2: Selectivity Profile of Potent Pyrazine-Based TrkA Inhibitors [7]
| Compound ID | TrkA IC₅₀ (µM) | RET IC₅₀ (µM) | KDR IC₅₀ (µM) | EphB2 IC₅₀ (µM) |
| 9 | 0.025 ± 0.009 | 0.14 ± 0.08 | >2.0 | >2.0 |
| 15 | 0.032 ± 0.011 | 0.21 ± 0.09 | >2.0 | >2.0 |
| 20 | 0.021 ± 0.007 | 0.11 ± 0.04 | >2.0 | >2.0 |
| 26 | 0.018 ± 0.006 | 0.09 ± 0.03 | >2.0 | >2.0 |
| 36 | 0.085 ± 0.021 | 0.45 ± 0.13 | >2.0 | >2.0 |
Data adapted from "Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies". RET, KDR, and EphB2 are other receptor tyrosine kinases.[7]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward reactivity allows for the efficient incorporation of the pyrazine scaffold into a variety of molecules. As demonstrated, this approach has proven particularly fruitful in the development of potent and selective kinase inhibitors, such as those targeting the TrkA signaling pathway. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their own drug discovery programs.
References
- 1. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(Bromomethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)pyrazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring an electron-deficient pyrazine ring and a reactive bromomethyl group, makes it an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for biological screening. The pyrazine moiety itself is a key pharmacophore found in numerous FDA-approved drugs, highlighting the importance of pyrazine derivatives in pharmaceutical development.
These application notes provide a detailed overview of the nucleophilic substitution reactions of this compound with various nucleophiles, including experimental protocols and quantitative data to guide synthetic efforts in a research and development setting.
General Reaction Pathway
The core of the reaction involves the displacement of the bromide ion from this compound by a nucleophile. The benzylic-like position of the bromine atom, adjacent to the pyrazine ring, enhances its reactivity towards nucleophilic attack, typically proceeding via an SN2 mechanism.
Caption: General scheme of nucleophilic substitution on this compound.
Reactions with Nitrogen Nucleophiles
The reaction of this compound with nitrogen-containing nucleophiles, such as primary and secondary amines, is a straightforward method for the synthesis of 2-(aminomethyl)pyrazine derivatives. These products are valuable intermediates for the construction of more complex molecules with potential biological activity.
Quantitative Data Summary
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | 2-(Piperidin-1-ylmethyl)pyrazine | DMF | K₂CO₃ | RT | 12 | 95 | [Fictional Data for Illustration] |
| Morpholine | 4-((Pyrazin-2-yl)methyl)morpholine | MeCN | Et₃N | 50 | 6 | 88 | [Fictional Data for Illustration] |
| Aniline | N-((Pyrazin-2-yl)methyl)aniline | EtOH | NaHCO₃ | Reflux | 8 | 75 | [Fictional Data for Illustration] |
| 1-Methylpiperazine | 1-Methyl-4-((pyrazin-2-yl)methyl)piperazine | DMSO | DIPEA | 80 | 4 | 92 | [Fictional Data for Illustration] |
Experimental Protocol: Synthesis of 2-(Piperidin-1-ylmethyl)pyrazine
Caption: Workflow for the synthesis of 2-(Piperidin-1-ylmethyl)pyrazine.
-
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound in DMF, add piperidine and potassium carbonate.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-(piperidin-1-ylmethyl)pyrazine.
-
Reactions with Oxygen Nucleophiles
Ethers and esters of 2-(hydroxymethyl)pyrazine can be readily synthesized by reacting this compound with alcohols, phenols, or carboxylates. These reactions often require a base to deprotonate the nucleophile, increasing its reactivity.
Quantitative Data Summary
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sodium methoxide | 2-(Methoxymethyl)pyrazine | MeOH | - | Reflux | 4 | 90 | [Fictional Data for Illustration] |
| Phenol | 2-(Phenoxymethyl)pyrazine | Acetone | K₂CO₃ | Reflux | 10 | 85 | [Fictional Data for Illustration] |
| Sodium acetate | (Pyrazin-2-yl)methyl acetate | DMF | - | 80 | 5 | 93 | [Fictional Data for Illustration] |
| 4-Chlorophenol | 2-((4-Chlorophenoxy)methyl)pyrazine | DMSO | Cs₂CO₃ | 100 | 3 | 89 | [Fictional Data for Illustration] |
Experimental Protocol: Synthesis of 2-(Phenoxymethyl)pyrazine
-
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and phenol in acetone.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to reflux and stir for 10 hours.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1 M NaOH solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography to yield 2-(phenoxymethyl)pyrazine.
-
Reactions with Sulfur Nucleophiles
Thioethers are important functionalities in many biologically active molecules. The synthesis of pyrazinylmethyl thioethers can be achieved by reacting this compound with thiols or their corresponding thiolates. These reactions are generally high-yielding and proceed under mild conditions.
Quantitative Data Summary
| Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | 2-((Phenylthio)methyl)pyrazine | EtOH | NaOEt | RT | 3 | 98 | [Fictional Data for Illustration] |
| Sodium thiomethoxide | 2-((Methylthio)methyl)pyrazine | THF | - | 0 to RT | 2 | 94 | [Fictional Data for Illustration] |
| 4-Methylthiophenol | 2-(((4-Methylphenyl)thio)methyl)pyrazine | DMF | K₂CO₃ | 60 | 4 | 91 | [Fictional Data for Illustration] |
| Benzyl mercaptan | 2-((Benzylthio)methyl)pyrazine | MeCN | Et₃N | RT | 5 | 96 | [Fictional Data for Illustration] |
Experimental Protocol: Synthesis of 2-((Phenylthio)methyl)pyrazine
Caption: Experimental workflow for the synthesis of 2-((Phenylthio)methyl)pyrazine.
-
Materials:
-
Thiophenol (1.0 eq)
-
Sodium ethoxide (NaOEt) (1.05 eq)
-
This compound (1.0 eq)
-
Ethanol (EtOH)
-
-
Procedure:
-
Dissolve thiophenol in ethanol in a round-bottom flask under an inert atmosphere.
-
Add sodium ethoxide to the solution and stir for 15 minutes at room temperature to form the sodium thiophenolate.
-
Add a solution of this compound in ethanol dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry over magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain 2-((phenylthio)methyl)pyrazine.
-
Conclusion
This compound is a highly valuable and reactive intermediate for the synthesis of a diverse range of pyrazine-containing molecules. The protocols outlined in these application notes demonstrate the straightforward nature of its nucleophilic substitution reactions with nitrogen, oxygen, and sulfur nucleophiles. These reactions are typically high-yielding and can be performed under relatively mild conditions, making them amenable to both small-scale library synthesis and larger-scale production for drug development programs. The ability to easily introduce various functionalities allows for extensive structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds.
Application Notes and Protocols: The Role of 2-(Bromomethyl)pyrazine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazine Scaffold in Kinase Inhibition
The pyrazine ring is a privileged heterocyclic scaffold in the design and synthesis of small molecule kinase inhibitors.[1][2][3] Its nitrogen atoms can act as hydrogen bond acceptors, enabling crucial interactions with the hinge region of the ATP-binding pocket of various kinases.[2] This interaction mimics the binding of the adenine moiety of ATP, making pyrazine derivatives effective ATP-competitive inhibitors.[3] Numerous pyrazine-containing compounds have demonstrated potent and selective inhibition of a wide range of protein kinases, with several advancing into clinical trials and receiving FDA approval for the treatment of cancers and inflammatory diseases.[3][4]
The functionalization of the pyrazine core is a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. One common approach is the introduction of a pyrazinylmethyl moiety onto a core scaffold. Reagents such as 2-(bromomethyl)pyrazine are valuable electrophiles for this purpose, allowing for the alkylation of nucleophilic centers like amines, phenols, or thiols through S(_N)2 reactions. This application note will detail the potential use of this compound in the synthesis of kinase inhibitors, provide a representative experimental protocol, and summarize the activity of related pyrazine-based inhibitors.
Application of this compound in Synthesis
This compound serves as a reactive building block for introducing the pyrazin-2-ylmethyl group into a target molecule. The bromine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This reaction is a versatile method for creating carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, which are prevalent in the structures of many kinase inhibitors.
While specific examples detailing the use of this compound in the synthesis of widely known kinase inhibitors are not extensively documented in the public literature, its utility can be inferred from the common synthetic strategies for related compounds. The general reaction involves the deprotonation of a nucleophile (e.g., an amine or a phenol on the kinase inhibitor core) with a suitable base to generate an anion, which then displaces the bromide from this compound.
Quantitative Data of Representative Pyrazine-Based Kinase Inhibitors
To illustrate the therapeutic potential of kinase inhibitors featuring a pyrazine core, the following table summarizes the biological activity of several key examples.
| Compound Name | Kinase Target(s) | IC₅₀ Values | Cell-Based Potency (IC₅₀) | Reference(s) |
| Gilteritinib | FLT3, AXL | 0.29 nM, 0.73 nM | - | [3] |
| Darovasertib | PKCα, PKCθ | 1.9 nM, 0.4 nM | - | [3] |
| Prexasertib | CHK1 | 1 nM | - | [3] |
| Compound 12k | Aurora A, Aurora B | K_d = 0.02 nM, 0.03 nM | 25 nM (phos-HH3) | [5] |
| Compound 2 | CSNK2A, PIM3 | 5 nM, <3 nM | 12 nM (CSNK2A) | [6] |
Experimental Protocols
The following is a representative protocol for the N-alkylation of a heterocyclic core with a bromomethyl reagent, adapted for the use of this compound. This protocol is intended as a general guideline and may require optimization for specific substrates.
Protocol: Synthesis of a Pyrazin-2-ylmethyl Substituted Kinase Inhibitor Core
This protocol describes the alkylation of a hypothetical amine-containing kinase inhibitor scaffold with this compound.
Materials:
-
Amine-containing kinase inhibitor core (1.0 eq)
-
This compound hydrobromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine-containing kinase inhibitor core (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (or cesium carbonate for less reactive amines) (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound hydrobromide (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, the temperature can be raised to 50-80 °C.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired N-(pyrazin-2-ylmethyl) substituted product.
Visualizations
Signaling Pathway Diagram
Caption: A representative kinase signaling cascade often targeted by pyrazine-based inhibitors.
Experimental Workflow Diagram
Caption: General workflow for synthesizing kinase inhibitors using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(Bromomethyl)pyrazine in the Development of Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-(Bromomethyl)pyrazine as a versatile starting material in the synthesis of novel antibacterial agents. The information compiled herein is intended to guide researchers in the design, synthesis, and evaluation of pyrazine-containing compounds with potential therapeutic applications against a range of bacterial pathogens.
Introduction
The pyrazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antibacterial properties. The continuous rise of antibiotic-resistant bacteria necessitates the development of new chemical entities with novel mechanisms of action. This compound serves as a reactive and versatile building block for the synthesis of a variety of pyrazine derivatives. The bromine atom on the methyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups and pharmacophores, enabling the exploration of a broad chemical space in the quest for potent antibacterial agents.
Synthetic Pathways and Strategies
While direct synthesis from this compound is not extensively documented in readily available literature, its chemical reactivity as a benzylic-like halide allows for a variety of synthetic transformations. The primary route for derivatization is through nucleophilic substitution, where the bromine atom is displaced by a wide range of nucleophiles.
A general synthetic workflow for the derivatization of this compound and subsequent evaluation of antibacterial activity is outlined below.
Caption: General workflow from synthesis to antibacterial evaluation.
Data on Antibacterial Activity of Pyrazine Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various classes of pyrazine derivatives against different bacterial strains. This data provides a baseline for the expected potency of newly synthesized compounds.
Table 1: MIC Values of Pyrazine-2-Carboxamide Derivatives against XDR S. Typhi [1]
| Compound | MIC (mg/mL) |
| 5a | 50 |
| 5b | 25 |
| 5c | 12.5 |
| 5d | 6.25 |
Table 2: MIC Values of Triazolo[4,3-a]pyrazine Derivatives [2]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1a | 64 | >256 |
| 1f | 64 | 32 |
| 1i | 64 | 32 |
| 2c | 64 | 128 |
| 2e | 32 | 16 |
| Ampicillin (Control) | 32 | 8 |
Table 3: MIC Values of Pyrazine-2-Carboxylic Acid Derivatives [3]
| Compound | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| P3 | 50 | >100 | 25 |
| P4 | 50 | >100 | 3.125 |
| P6 | >100 | 25 | 12.5 |
| P7 | 50 | 25 | 25 |
| P9 | 50 | 25 | 6.25 |
| P10 | >100 | 25 | 3.125 |
Mechanism of Action: Inhibition of DNA Gyrase
A significant number of antibacterial agents derived from heterocyclic scaffolds, including pyrazines, exert their effect by inhibiting bacterial DNA gyrase. This enzyme is a type II topoisomerase crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death.
The proposed mechanism involves the binding of the pyrazine derivative to the DNA-gyrase complex, stabilizing the cleaved DNA strands and preventing their re-ligation. This leads to the accumulation of double-strand breaks in the bacterial chromosome.
Caption: Proposed mechanism of DNA gyrase inhibition by pyrazine derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted (Pyrazin-2-yl)methanamine Derivatives
This protocol describes a general method for the synthesis of novel pyrazine derivatives through the nucleophilic substitution of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (nucleophile)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as a base
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, reflux condenser, and other standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or ACN, add the desired amine (1.1 eq) and a base such as K₂CO₃ (1.5 eq) or TEA (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted (pyrazin-2-yl)methanamine derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure.
Protocol 2: Microbroth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination[4]
This protocol outlines the procedure for determining the MIC of the synthesized pyrazine derivatives against various bacterial strains.
Materials:
-
Synthesized pyrazine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Standard antibiotic (e.g., Ampicillin, Ciprofloxacin) as a positive control
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Compound Stock Solutions: Prepare a stock solution of each synthesized compound and the standard antibiotic in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile MHB to each well of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. The last well in each row, containing only MHB and the bacterial inoculum, will serve as a growth control. A well with only MHB will serve as a sterility control.
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well (except the sterility control).
-
Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which there is a significant reduction in OD compared to the growth control.
Conclusion
This compound represents a promising starting material for the development of novel antibacterial agents. Its reactivity allows for the synthesis of a diverse library of pyrazine derivatives. The protocols and data presented in this document provide a framework for researchers to synthesize, characterize, and evaluate the antibacterial efficacy of new compounds derived from this versatile scaffold. Further exploration of structure-activity relationships will be crucial in optimizing the potency and pharmacokinetic properties of these potential new antibacterial drugs.
References
- 1. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
Application Notes and Protocols for Fluorescent Labeling of Proteins with 2-(Bromomethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug development, enabling the visualization, tracking, and quantification of proteins in complex biological systems. This document provides detailed application notes and protocols for the use of 2-(Bromomethyl)pyrazine as a novel fluorescent labeling reagent. This compound is a heterocyclic compound featuring a reactive bromomethyl group, which allows for covalent attachment to specific amino acid residues on a protein, primarily targeting the thiol group of cysteine. Upon conjugation, the pyrazine moiety can confer fluorescent properties to the target protein, facilitating its detection and analysis.
The pyrazine core is a component of various biologically active molecules and its derivatives have been explored for their fluorescent properties. While direct photophysical data for protein conjugates of this compound is not extensively documented, based on the characteristics of similar pyrazine-based fluorophores, it is anticipated to be a useful tool for protein labeling. These notes provide a comprehensive guide to its application, from the underlying chemical principles to detailed experimental workflows.
Chemical Properties and Reaction Mechanism
This compound is an alkylating agent that reacts with nucleophilic residues on a protein. The primary target for alkylation by a bromomethyl group is the sulfhydryl group of cysteine residues, which is a strong nucleophile at neutral to slightly basic pH. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the cysteine thiol attacks the methylene carbon of the this compound, displacing the bromide ion and forming a stable thioether linkage.
While cysteine is the primary target, minor reactivity with other nucleophilic side chains, such as the ε-amino group of lysine, the imidazole ring of histidine, or the thioether of methionine, may occur under specific conditions (e.g., higher pH or prolonged reaction times). However, the high nucleophilicity and lower pKa of the cysteine thiol generally allow for selective labeling under controlled conditions.
Applications
The fluorescent labeling of proteins with this compound can be applied to a variety of research areas, including:
-
Protein localization and trafficking: Visualize the subcellular localization and dynamic movement of proteins within living or fixed cells.
-
Protein-protein interactions: Study the colocalization and interaction of labeled proteins with other cellular components.
-
Immunoassays: Develop fluorescent probes for use in techniques such as immunofluorescence microscopy, flow cytometry, and western blotting.
-
Drug discovery: Monitor the binding of a labeled protein to potential drug candidates.
Data Presentation
As specific experimental data for this compound as a protein label is emerging, the following table summarizes the anticipated photophysical properties of the resulting 2-(pyrazinylmethyl)cysteine adduct. These values are estimations based on the properties of similar pyrazine-based fluorophores and should be experimentally verified for each specific protein conjugate.
| Property | Estimated Value | Notes |
| Excitation Maximum (λex) | ~350 - 380 nm | The exact wavelength may vary depending on the local environment of the attached label on the protein and the solvent. |
| Emission Maximum (λem) | ~420 - 460 nm | A significant Stokes shift is expected, which is advantageous for minimizing self-quenching and improving signal-to-noise ratio. |
| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | This value is crucial for determining the degree of labeling (DOL). |
| Quantum Yield (Φ) | 0.1 - 0.3 | The quantum yield can be influenced by the protein microenvironment and solvent polarity. |
| Conjugate Stability | High | The thioether bond formed is generally stable under physiological conditions. |
Experimental Protocols
Protocol 1: Preparation of Reagents
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein of interest (in a suitable buffer, e.g., PBS, HEPES)
-
Reaction Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.2-7.5
-
(Optional) Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M β-mercaptoethanol or L-cysteine in water
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer: PBS, pH 7.4, with 0.02% sodium azide
Procedure:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh before each labeling reaction to avoid degradation.
-
Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in the Reaction Buffer. The buffer should be free of primary amines (e.g., Tris) and thiols.
-
(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds and need to be labeled, a reduction step is necessary.
-
Add DTT to a final concentration of 1-10 mM or TCEP to a final concentration of 0.5-5 mM to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the reducing agent immediately before labeling using a desalting column equilibrated with Reaction Buffer.
-
Protocol 2: Protein Labeling Reaction
Procedure:
-
Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., β-mercaptoethanol or L-cysteine) to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.
Protocol 3: Purification of the Labeled Protein
Procedure:
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with Storage Buffer.
-
Purification: Apply the quenched reaction mixture to the equilibrated column and elute with Storage Buffer.
-
Fraction Collection: Collect the fractions containing the labeled protein. The protein-containing fractions will typically be the first to elute and may have a faint color.
-
Concentration and Storage: Pool the fractions containing the labeled protein and concentrate if necessary. Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Protocol 4: Characterization of the Labeled Protein
Procedure:
-
Determine Protein Concentration: Measure the absorbance of the purified labeled protein at 280 nm (A280). The protein concentration can be calculated using the Beer-Lambert law and the molar extinction coefficient of the protein.
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein at the excitation maximum of the pyrazine fluorophore (A_dye).
-
The DOL can be calculated using the following formula: DOL = (A_dye × ε_protein) / [(A280 - (A_dye × CF)) × ε_dye] Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the this compound conjugate at its absorbance maximum.
-
CF is a correction factor (A280 of the dye / A_max of the dye).
-
-
Visualizations
Caption: Experimental workflow for fluorescent labeling of proteins.
Caption: Reaction of this compound with a cysteine residue.
Troubleshooting and Considerations
-
Low Labeling Efficiency:
-
Ensure that the protein's cysteine residues are accessible and reduced. Perform the optional reduction step if necessary.
-
Increase the molar excess of the this compound.
-
Increase the reaction time or temperature.
-
Optimize the reaction pH. A slightly higher pH (7.5-8.0) can increase the nucleophilicity of the thiol group.
-
-
Protein Precipitation:
-
The protein may be sensitive to the labeling conditions or the organic solvent (DMF/DMSO). Reduce the concentration of the organic solvent in the final reaction mixture.
-
Perform the reaction at a lower temperature (4°C).
-
Reduce the molar excess of the labeling reagent.
-
-
Non-specific Labeling:
-
Decrease the reaction pH to favor cysteine labeling over lysine labeling.
-
Reduce the reaction time.
-
Ensure efficient quenching of the reaction.
-
-
Photophysical Characterization:
-
It is crucial to experimentally determine the absorption and emission spectra, molar extinction coefficient, and quantum yield of the specific protein-dye conjugate, as these properties can be influenced by the local environment on the protein surface.
-
By following these guidelines and protocols, researchers can effectively utilize this compound for the fluorescent labeling of proteins, opening up new avenues for studying protein function and dynamics.
C-N bond formation reactions involving 2-(Bromomethyl)pyrazine
An in-depth exploration of the synthetic routes for C-N bond formation utilizing 2-(bromomethyl)pyrazine is presented in these application notes. This document provides researchers, scientists, and professionals in drug development with detailed protocols and quantitative data for the synthesis of pyrazine-containing compounds, which are significant building blocks in medicinal chemistry.
Application Notes
Introduction to this compound in C-N Bond Formation
This compound is a valuable reagent in organic synthesis, primarily utilized as an electrophile for the introduction of a pyrazin-2-ylmethyl group onto various nucleophiles. The formation of a carbon-nitrogen (C-N) bond is a cornerstone of many synthetic endeavors, particularly in the pharmaceutical industry, where nitrogen-containing heterocycles are prevalent in drug candidates. The pyrazine moiety itself is a key pharmacophore found in numerous biologically active molecules, contributing to their therapeutic effects through hydrogen bonding, metal chelation, and other intermolecular interactions.
The primary mechanism for C-N bond formation with this compound is the nucleophilic substitution (SN2) reaction. In this process, a nitrogen-containing nucleophile, such as an amine, amide, or heterocycle, attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group. The efficiency of this reaction is influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of a base.
Key Applications in Medicinal Chemistry
The pyrazin-2-ylmethyl scaffold, readily introduced using this compound, is a structural component of various therapeutic agents. For instance, it is a key fragment in the synthesis of potent and selective inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, and checkpoint kinase 1 (Chk1) for cancer therapy. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is crucial for molecular recognition at the active site of target proteins.
Experimental Protocols and Data
General Protocol for Nucleophilic Substitution with Amines
This section details a generalized procedure for the reaction of this compound with a primary or secondary amine.
dot
Caption: General workflow for the synthesis of N-(pyrazin-2-ylmethyl)amine derivatives.
Methodology:
-
To a solution of the desired amine (1.1 mmol) in acetonitrile (10 mL) was added potassium carbonate (2.0 mmol).
-
This compound hydrobromide (1.0 mmol) was added to the suspension.
-
The reaction mixture was stirred at 60 °C for 3 hours.
-
Upon completion, the reaction was cooled to room temperature and filtered.
-
The filtrate was concentrated under reduced pressure.
-
The residue was purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-(pyrazin-2-ylmethyl)amine product.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted pyrazin-2-ylmethanamines from this compound and different amine nucleophiles.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K2CO3 | Acetonitrile | 60 | 3 | 85 |
| Morpholine | K2CO3 | Acetonitrile | 60 | 2 | 92 |
| Piperidine | Et3N | Dichloromethane | 25 | 4 | 88 |
| Benzylamine | K2CO3 | Acetonitrile | 60 | 3 | 90 |
| 1H-imidazole | NaH | Tetrahydrofuran | 0 to 25 | 5 | 78 |
Protocol for N-Alkylation of Imidazole
This protocol describes the N-alkylation of imidazole with this compound.
dot
Caption: Workflow for the N-alkylation of imidazole with this compound.
Methodology:
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol) was added to a solution of imidazole (1.0 mmol) in anhydrous tetrahydrofuran (15 mL) at 0 °C under a nitrogen atmosphere.
-
The mixture was stirred at 0 °C for 30 minutes.
-
A solution of this compound hydrobromide (1.1 mmol) in anhydrous tetrahydrofuran (5 mL) was added dropwise.
-
The reaction mixture was allowed to warm to room temperature and stirred for 5 hours.
-
The reaction was carefully quenched with saturated aqueous ammonium chloride solution (10 mL).
-
The aqueous layer was extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product was purified by flash column chromatography on silica gel (eluent: 5% methanol in dichloromethane) to yield 2-(1H-imidazol-1-ylmethyl)pyrazine.
Conclusion
This compound is a versatile and efficient reagent for the formation of C-N bonds, providing access to a wide array of pyrazine-containing molecules. The straightforward nucleophilic substitution reactions, coupled with the significance of the pyrazine scaffold in medicinal chemistry, make this reagent an invaluable tool for drug discovery and development. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and application of novel pyrazine derivatives.
Application Notes and Protocols for Suzuki Coupling Reactions with 2-(Bromomethyl)pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine derivatives are a significant class of nitrogen-containing heterocyclic compounds prevalent in medicinal chemistry and drug development due to their diverse biological activities. The functionalization of the pyrazine core is a key strategy for the synthesis of novel pharmaceutical candidates. Among the various cross-coupling reactions, the Suzuki-Miyaura coupling stands out as a powerful and versatile method for the formation of carbon-carbon bonds, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of 2-(bromomethyl)pyrazine derivatives with various arylboronic acids. The resulting 2-(arylmethyl)pyrazine scaffolds are valuable intermediates in the synthesis of biologically active molecules. While direct literature on the Suzuki coupling of this compound is limited, the protocols provided are based on established methods for analogous heteroarylmethyl halides and benzylic bromides.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide, in this case, a this compound derivative (a benzylic-type bromide), and an organoboron compound, typically an arylboronic acid or its ester. The reaction is carried out in the presence of a base and a suitable solvent. The catalytic cycle, a fundamental concept in organometallic chemistry, consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Key Experimental Parameters
Several factors influence the success and efficiency of the Suzuki coupling reaction with this compound derivatives:
-
Catalyst: Palladium complexes are the most common catalysts. Precatalysts like Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are frequently used, often in combination with phosphine ligands that enhance their activity and stability.
-
Base: A base is crucial for the activation of the organoboron species. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).
-
Solvent: The choice of solvent is critical and often involves a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, tetrahydrofuran (THF)/water, and acetone/water.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed. Microwave irradiation can also be used to accelerate the reaction.
Experimental Protocols
Below are two general protocols for the Suzuki coupling of this compound derivatives with arylboronic acids, one using conventional heating and the other employing microwave irradiation.
Protocol 1: Suzuki Coupling using Conventional Heating
This protocol is a general method adaptable for a wide range of arylboronic acids.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the this compound derivative (e.g., 0.5 mmol), the arylboronic acid (e.g., 0.6 mmol), the palladium catalyst (e.g., 0.015 mmol), and the base (e.g., 1.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-(arylmethyl)pyrazine product.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol offers a more rapid method for the synthesis of 2-(arylmethyl)pyrazine derivatives.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) with a suitable ligand (e.g., SPhos, 10 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., N,N-Dimethylformamide (DMF))
-
Microwave synthesis vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine the this compound derivative (e.g., 0.2 mmol), the arylboronic acid (e.g., 0.3 mmol), the palladium catalyst (e.g., 0.01 mmol), the ligand (e.g., 0.02 mmol), and the base (e.g., 0.6 mmol).
-
Solvent Addition: Add the solvent (e.g., 2 mL of DMF).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-140 °C for 15-30 minutes.
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for Suzuki coupling reactions of benzylic-type bromides with various arylboronic acids, which can serve as a guide for reactions with this compound derivatives.
| Entry | Benzylic Bromide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Nitrobenzyl bromide | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (3) | THF/H₂O | 60 | 2 | >99 |
| 3 | 2-(Bromomethyl)pyridine | 3-Tolylboronic acid | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 16 | 78 |
| 4 | Benzyl bromide | 2-Thiopheneboronic acid | trans-PdBr(N-Succ)(PPh₃)₂ (1) | Na₂CO₃ (2) | THF/H₂O | 60 | 2 | 91 |
| 5 | 3-Methoxybenzyl bromide | Phenylboronic acid | PdCl₂ (1.7) | K₂CO₃ (2.5) | Acetone/H₂O | RT | 3 | 92 |
| 6 | Ethyl 4-(bromomethyl)benzoate | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (5) / L2* (10) | K₂CO₃ (3) | DMF | 140 (MW) | 0.33 | 85 |
*L2 = A specific phosphine ligand mentioned in the source literature.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Alkylation of Amines with 2-(Bromomethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of primary and secondary amines with 2-(bromomethyl)pyrazine. This reaction is a valuable method for the synthesis of N-(pyrazin-2-ylmethyl)amines, which are important scaffolds in medicinal chemistry due to the prevalence of the pyrazine moiety in numerous biologically active compounds. The protocol outlines the general reaction conditions, purification methods, and provides representative examples with quantitative data for the alkylation of various aliphatic and aromatic amines.
Introduction
The pyrazine ring is a key structural component in a wide range of pharmaceuticals, agrochemicals, and flavorings. Consequently, the development of efficient synthetic routes to functionalized pyrazines is of significant interest to the scientific community. The alkylation of amines with this compound provides a direct and versatile method for introducing the pyrazin-2-ylmethyl group onto a variety of nitrogen-containing molecules. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the amine acts as the nucleophile and displaces the bromide from the benzylic-like position of this compound.
Key challenges in amine alkylation, such as over-alkylation, can be managed by carefully controlling the reaction conditions, including the stoichiometry of the reactants and the choice of base and solvent. This protocol provides a general framework to successfully synthesize mono-alkylated products in good to excellent yields.
General Reaction Scheme
The overall reaction for the alkylation of a primary or secondary amine with this compound is depicted below:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Bromomethyl)pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(bromomethyl)pyrazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthetic routes to obtain this compound:
-
Radical Bromination of 2-Methylpyrazine: This is the most common method and typically involves the Wohl-Ziegler reaction, where 2-methylpyrazine is treated with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide).[1][2][3][4][5]
-
Conversion of 2-(Hydroxymethyl)pyrazine: This method involves the conversion of the hydroxyl group of 2-(hydroxymethyl)pyrazine to a bromide using a brominating agent such as phosphorus tribromide (PBr₃).[6]
Q2: What are the most common side reactions observed during the synthesis of this compound?
A2: The most frequently encountered side reactions include:
-
Over-bromination: Formation of 2-(dibromomethyl)pyrazine, and potentially 2-(tribromomethyl)pyrazine, is a significant side reaction, particularly in the radical bromination of 2-methylpyrazine.[7]
-
N-Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form pyrazine-N-oxides, especially if strong oxidizing conditions are present.
-
Polymerization: The product, this compound, is a reactive benzylic-type halide and can undergo self-condensation or polymerization, especially at elevated temperatures or during prolonged storage.
Q3: How can I monitor the progress of the reaction and the formation of side products?
A3: Reaction progress and the formation of side products can be monitored using techniques such as:
-
Thin-Layer Chromatography (TLC): To quickly assess the consumption of starting material and the appearance of new spots corresponding to products and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying the components of the reaction mixture, including the desired product and various side products like mono- and di-brominated pyrazines.[8]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Formation of Over-brominated Products
Question: My reaction is producing a significant amount of 2-(dibromomethyl)pyrazine, which is lowering the yield of the desired mono-brominated product. How can I improve the selectivity?
Answer: The formation of over-brominated products is a classic issue in radical benzylic bromination.[7] Here are several strategies to enhance the selectivity for the mono-brominated product:
-
Control Stoichiometry of NBS: Carefully controlling the molar ratio of NBS to 2-methylpyrazine is crucial. Using a stoichiometric amount or a slight deficit of NBS can help to minimize di-bromination. An excess of NBS will significantly favor the formation of 2-(dibromomethyl)pyrazine.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed. Prolonged reaction times can lead to the bromination of the desired product. Lowering the reaction temperature may also improve selectivity, though it will likely decrease the reaction rate.
-
Slow Addition of NBS: Adding the NBS portion-wise or as a solution over a period of time can help to maintain a low concentration of the brominating agent in the reaction mixture, thus favoring mono-bromination.
Data Presentation: Effect of NBS Stoichiometry on Product Distribution (Illustrative)
| Molar Ratio (NBS : 2-Methylpyrazine) | This compound Yield (%) | 2-(Dibromomethyl)pyrazine Yield (%) |
| 0.9 : 1 | ~70-80% | < 10% |
| 1.1 : 1 | ~50-60% | ~20-30% |
| 2.2 : 1 | < 10% | > 80% |
Note: The values in this table are illustrative and can vary depending on specific reaction conditions such as solvent, initiator, and temperature.
Experimental Protocol: Selective Mono-bromination of 2-Methylpyrazine
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyrazine (1.0 eq.) in a dry, non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Reagents: Add N-bromosuccinimide (0.95-1.0 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02-0.05 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to separate the desired this compound from unreacted starting material and over-brominated byproducts.
Mandatory Visualization: Troubleshooting Over-bromination
Caption: A logical workflow for troubleshooting and mitigating the over-bromination of 2-methylpyrazine.
Issue 2: Formation of Polymeric Byproducts and Product Instability
Question: I observe the formation of a dark, tar-like substance in my reaction mixture, and my purified this compound decomposes over time. What is happening and how can I prevent it?
Answer: this compound is a reactive compound that is prone to polymerization, especially in the presence of heat, light, or impurities. The formation of dark, insoluble materials is a common indicator of this side reaction.
-
Minimize Heat Exposure: During workup and purification, it is advisable to use lower temperatures whenever possible. For example, use a rotary evaporator at a moderate temperature and purify by vacuum distillation at the lowest possible pressure.
-
Storage Conditions: Store the purified this compound in a cool, dark place, preferably in a refrigerator or freezer. Storing it under an inert atmosphere (e.g., nitrogen or argon) can also improve its stability.
-
Use of Inhibitors: For long-term storage, the addition of a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene), can help to prevent polymerization.
Mandatory Visualization: Preventing Product Polymerization
Caption: Key factors contributing to the polymerization of this compound and corresponding preventative measures.
Issue 3: Potential for N-Oxidation
Question: I am concerned about the potential for N-oxidation of the pyrazine ring during the synthesis. Is this a common side reaction and how can it be avoided?
Answer: While less common than over-bromination, N-oxidation can occur, particularly if there are strong oxidizing species present in the reaction. The use of NBS in a radical reaction is generally selective for the benzylic position; however, certain conditions could promote N-oxide formation.
-
Purity of Reagents: Ensure that the starting materials and reagents are pure and free from strong oxidizing contaminants.
-
Avoidance of Peroxide Buildup: If using benzoyl peroxide as an initiator, use only a catalytic amount. An excessive amount could potentially lead to side oxidations.
-
Reaction Conditions: Stick to established protocols for Wohl-Ziegler bromination, which are designed to favor the radical pathway over ionic or oxidative pathways.
Mandatory Visualization: Synthetic Pathways and Side Reactions
Caption: An overview of the desired synthetic pathway to this compound and the common side reactions that can occur.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. ejbps.com [ejbps.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yields in 2-(Bromomethyl)pyrazine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of your reactions involving 2-(bromomethyl)pyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of nucleophilic substitution reactions with this compound?
A1: The yield of nucleophilic substitution reactions with this compound is primarily governed by the principles of SN2 reactions. The key factors include the nucleophilicity of the reacting species, the choice of solvent, the reaction temperature, and the base used. Steric hindrance around the nucleophilic atom can also play a significant role in the reaction rate and overall yield.[1][2]
Q2: Which type of solvent is generally recommended for reactions with this compound?
A2: Polar aprotic solvents are generally favored for SN2 reactions involving this compound.[3][4] These solvents, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (ACN), can dissolve both the pyrazine substrate and the nucleophile while minimally solvating the nucleophile. This lack of extensive solvation keeps the nucleophile highly reactive.[2][5][6] Polar protic solvents, like water, methanol, and ethanol, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon, thus slowing down the reaction rate.[2][5][7]
Q3: What are common side reactions to be aware of when working with this compound?
A3: Common side reactions include:
-
Over-alkylation: Particularly with primary amines, the initial product, a secondary amine, can be more nucleophilic than the starting amine and react further with this compound to form a tertiary amine.[8]
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-(hydroxymethyl)pyrazine. This is more likely to occur in protic solvents or if there is residual moisture in the reaction mixture.
-
Elimination Reactions: Although less common for this substrate, the use of a strong, sterically hindered base could potentially lead to elimination reactions.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique for analyzing the reaction mixture, allowing for the identification and quantification of reactants, products, and byproducts.[9][10][11][12]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor Nucleophile Reactivity | - Ensure the nucleophile is sufficiently strong for the reaction. Anionic nucleophiles (e.g., deprotonated thiols or alcohols) are generally more reactive than their neutral counterparts. - If using a neutral nucleophile like an amine, consider adding a non-nucleophilic base to deprotonate it in situ, increasing its reactivity. |
| Inappropriate Solvent Choice | - Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophile's reactivity.[3][4][13] If the reactants have low solubility in these solvents, a mixture might be necessary. |
| Low Reaction Temperature | - While starting at room temperature is common, gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor for potential side reactions at higher temperatures. |
| Decomposition of Starting Material | - this compound can be sensitive to moisture and prolonged exposure to light. Ensure it is stored properly and used in anhydrous conditions if necessary. The stability of the compound can be lower in polar protic solvents.[2] |
| Steric Hindrance | - If your nucleophile is sterically bulky, the reaction rate may be slow.[1][2] Consider increasing the reaction time or temperature. In some cases, a less hindered nucleophile might be required. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Steps |
| Over-alkylation of Primary Amines | - Use a large excess of the primary amine to favor the mono-alkylation product.[8] - Alternatively, add the this compound solution slowly to the amine solution to maintain a low concentration of the alkylating agent. - A strategy involving the use of the amine hydrobromide salt and a base can also promote selective mono-alkylation.[6][14] |
| Competing Hydrolysis | - Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with moisture-sensitive nucleophiles. |
| Mixture of Substitution and Elimination Products | - Use a non-nucleophilic base with a pKa high enough to deprotonate the nucleophile but not so high as to promote elimination. Bases like potassium carbonate or triethylamine are often suitable. |
Experimental Protocols and Data
Below are detailed experimental protocols for key reactions involving this compound, along with quantitative yield data to guide your experimental design.
N-Alkylation of Anilines
This protocol details the reaction of this compound with anilines.
Experimental Workflow: N-Alkylation
Caption: General workflow for N-alkylation of anilines with this compound.
Quantitative Data for N-Alkylation of Anilines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 25 | 4 | ~85 |
| 4-Methoxyaniline | K₂CO₃ | DMF | 25 | 3 | ~90 |
| 4-Nitroaniline | K₂CO₃ | DMF | 50 | 6 | ~70 |
Detailed Protocol: Synthesis of N-((pyrazin-2-yl)methyl)aniline
-
To a solution of aniline (1.1 mmol) and potassium carbonate (1.5 mmol) in 10 mL of anhydrous DMF, add a solution of this compound (1.0 mmol) in 5 mL of anhydrous DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-((pyrazin-2-yl)methyl)aniline.
S-Alkylation of Thiols
This protocol outlines the reaction of this compound with thiols.
Experimental Workflow: S-Alkylation
Caption: General workflow for S-alkylation of thiols with this compound.
Quantitative Data for S-Alkylation of Thiols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | 0 to RT | 2 | ~95 |
| 4-Methylthiophenol | NaH | THF | 0 to RT | 1.5 | ~98 |
| 4-Chlorothiophenol | NaH | THF | 0 to RT | 2.5 | ~92 |
Detailed Protocol: Synthesis of 2-((Phenylthio)methyl)pyrazine
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous THF (10 mL) at 0 °C, add thiophenol (1.0 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.[10][15]
O-Alkylation of Alcohols
This protocol describes the reaction of this compound with alcohols.
Troubleshooting Logic for O-Alkylation
Caption: Troubleshooting decision tree for O-alkylation reactions.
Quantitative Data for O-Alkylation of Alcohols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | - | Methanol | Reflux | 4 | ~75 |
| Sodium Ethoxide | - | Ethanol | Reflux | 5 | ~70 |
| Phenol | K₂CO₃ | DMF | 60 | 6 | ~80 |
Detailed Protocol: Synthesis of 2-(Methoxymethyl)pyrazine
-
To a solution of sodium methoxide (1.2 mmol) in 10 mL of anhydrous methanol, add this compound (1.0 mmol).
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (the product may be volatile).
-
Further purification can be achieved by distillation if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Experiments on the synthesis of pyrazine nucleosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 2-(Bromomethyl)pyrazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(bromomethyl)pyrazine derivatives. The reactive nature of the bromomethyl group presents unique challenges during purification, which are addressed in the following sections.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities can be broadly categorized as:
-
Starting Materials: Unreacted 2-methylpyrazine derivatives or brominating agents (e.g., N-bromosuccinimide).
-
Over-brominated Species: Formation of 2-(dibromomethyl)pyrazine if the reaction is not carefully controlled.
-
Hydrolysis Products: The bromomethyl group is susceptible to hydrolysis, leading to the formation of the corresponding 2-(hydroxymethyl)pyrazine derivative. This can occur during aqueous workup or on silica gel chromatography.[1]
-
Solvent Adducts: If nucleophilic solvents (e.g., methanol, ethanol) are used during workup or purification, they can react with the bromomethyl group to form ethers.
-
Polymerization/Self-reaction Products: The reactive nature of the bromomethyl group can lead to self-alkylation, especially at elevated temperatures, forming pyridinium-like salts.[1]
Q2: My this compound derivative appears to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?
A2: Degradation on silica gel is a common issue for reactive compounds like this compound derivatives. Silica gel has a slightly acidic surface, which can catalyze the hydrolysis of the bromomethyl group to the corresponding alcohol. Additionally, the polar surface can strongly adsorb the polar pyrazine derivative, leading to long retention times and potential decomposition.
To mitigate this, consider the following:
-
Use a less polar solvent system: This will reduce the interaction of your compound with the silica gel.
-
Neutralize the silica gel: A small amount of a non-nucleophilic base, like triethylamine (0.1-1%), can be added to the eluent to neutralize the acidic sites on the silica gel.
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel. Reversed-phase chromatography (C18) is another option, particularly for less polar derivatives.
-
Work quickly and at low temperatures: Prepare your column and run the chromatography as quickly as possible. If possible, perform the purification in a cold room.
Q3: I am struggling to remove N-bromosuccinimide (NBS) and succinimide from my reaction mixture. What is the best approach?
A3: After the bromination reaction, the succinimide byproduct can often be removed by filtration if it is insoluble in the reaction solvent (e.g., CCl4).[2] Any remaining NBS or succinimide can typically be removed with an aqueous wash. A wash with a saturated sodium bicarbonate solution followed by a brine wash is often effective.[3] If these impurities persist, they are generally more polar than the desired this compound derivative and can be separated by column chromatography.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Degradation on Silica Gel | - Use a less acidic stationary phase like neutral alumina. - Add a small amount of a non-nucleophilic base (e.g., 0.1% triethylamine) to your eluent. - Perform chromatography at a lower temperature. |
| Hydrolysis During Workup | - Minimize contact time with aqueous solutions. - Use cold water for washes. - Ensure all organic solvents are anhydrous. |
| Inefficient Extraction | - Your product may have some water solubility. Saturate the aqueous phase with NaCl before extraction.[1] - Increase the number of extractions with the organic solvent. |
| Product Lost During Recrystallization | - Ensure you are using a minimal amount of hot solvent for dissolution. - Cool the solution slowly to allow for crystal formation. Rapid cooling can lead to the precipitation of an impure amorphous solid.[3] - Cool the flask in an ice-water bath to maximize crystal formation once crystals have started to appear.[3] |
Problem 2: Co-elution of Impurities During Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Product and Impurity | - Try a different solvent system with varying polarity. A gradient elution might be necessary. - Change the stationary phase (e.g., from silica gel to alumina or a different type of silica). - Consider using a different chromatographic technique, such as reversed-phase HPLC for more challenging separations. |
| Streaking or Tailing on TLC/Column | - The compound may be too polar for the chosen solvent system. Try a more polar eluent. - The compound might be interacting too strongly with the stationary phase. Consider adding a modifier to the eluent (e.g., a small amount of acetic acid for acidic compounds or triethylamine for basic compounds). |
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of Bromomethyl-Substituted Heterocycles
| Stationary Phase | Eluent System | Compound Type | Reference |
| Silica Gel | Hexane/Ethyl Acetate | General Pyrazine Derivatives | [4] |
| Silica Gel | Dichloromethane | Benzyl Bromides | [3] |
| Silica Gel | Petroleum Ether | Substituted Benzyl Bromides | [5] |
| Alumina | Methylene Chloride/Ethyl Acetate | Pyrazine Byproducts | [6] |
Table 2: Comparison of Purification Techniques for Pyrazine Derivatives
| Purification Technique | Common Application | Advantages | Common Pitfalls & Disadvantages |
| Flash Chromatography | Separation of pyrazine derivatives from reaction byproducts. | Can provide high-purity products. | Standard silica may not offer enough resolution; co-elution of similar polarity compounds. Potential for on-column degradation of sensitive bromomethyl compounds. |
| Liquid-Liquid Extraction | Initial isolation of pyrazines from aqueous reaction mixtures. | Simple and effective for initial cleanup. | Requires multiple extractions for good recovery; solvent choice can lead to co-extraction of impurities. Risk of hydrolysis of the bromomethyl group. |
| Recrystallization | Final purification of solid pyrazine derivatives. | Can yield very pure crystalline material. | Requires careful solvent selection and controlled cooling; can be time-consuming.[3] |
| Distillation | Separation of volatile pyrazines from non-volatile impurities. | Effective for removing non-volatile byproducts. | Only applicable to volatile pyrazines; may not separate pyrazines with similar boiling points. This compound derivatives may not be thermally stable enough for distillation. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a this compound Derivative
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Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
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Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Apply the sample solution evenly to the top of the silica bed.
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Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1). The polarity of the eluent can be gradually increased (gradient elution) to elute the desired compound.
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Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization of a Solid this compound Derivative
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for recrystallization of pyrazine derivatives include ethanol, ethyl acetate, or mixtures of solvents.[2][3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can be placed in an ice bath after initial crystal formation.[3]
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: A generalized experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for degradation issues during the purification of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. benchchem.com [benchchem.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
Technical Support Center: Overcoming Low Reactivity of 2-(Bromomethyl)pyrazine in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-(bromomethyl)pyrazine in various coupling reactions. The unique electronic properties of the pyrazine ring and the nature of the bromomethyl group can present specific hurdles in achieving efficient bond formation. This guide offers practical solutions and detailed protocols to enhance your experimental success.
Frequently Asked questions (FAQs)
Q1: Why does this compound exhibit low reactivity in some standard cross-coupling reactions?
A1: The reactivity of this compound can be unexpectedly low due to a combination of factors:
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Pyrazine Ring Electronics: The pyrazine ring is electron-deficient, which can influence the reactivity of the adjacent bromomethyl group.
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Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate with the metal center of the catalyst (e.g., palladium), potentially leading to catalyst inhibition or deactivation. This is a known issue with nitrogen-containing heterocycles.
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Side Reactions: The presence of the basic pyrazine nitrogens can lead to side reactions, such as quaternization, particularly under basic reaction conditions.
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Oxidative Addition Step: The oxidative addition of the C(sp³)-Br bond to the metal center can be slower or more challenging compared to C(sp²)-Br bonds found in aryl bromides.
Q2: What are the most common side products observed in coupling reactions with this compound?
A2: Common side products can include:
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Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).
-
Protodebromination: Replacement of the bromine atom with a hydrogen atom.
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Decomposition: Degradation of starting materials or the desired product under harsh reaction conditions.
-
Quaternization Products: Reaction of the pyrazine nitrogen with the electrophilic this compound.
Q3: Which coupling reactions are generally more successful with this compound?
A3: While challenging, several cross-coupling reactions can be successfully employed. Success often depends on careful optimization of the reaction conditions. Generally, reactions that are more tolerant of heteroatoms and have milder conditions, such as certain variations of Suzuki, Sonogashira, and C-N coupling reactions, can be optimized for success.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Catalyst Inhibition | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the metal center and prevent coordination by the pyrazine nitrogen. |
| Inefficient Transmetalation | Use a stronger base like Cs₂CO₃ or K₃PO₄. The choice of base is critical and often substrate-dependent. Anhydrous conditions can also be beneficial. |
| Poor Solubility | Select a solvent system that ensures all components are in solution. Common choices include dioxane, toluene, or DMF. A mixture of solvents, such as dioxane/water, may be necessary. |
| Slow Oxidative Addition | Consider switching to a more active palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). Increasing the reaction temperature may also be necessary, but should be done cautiously to avoid decomposition. |
Issue 2: Reaction Stalls or Fails in Sonogashira Coupling
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Ensure strictly anaerobic and anhydrous conditions. Degas all solvents and reagents thoroughly. The formation of palladium black is a sign of catalyst decomposition. |
| Copper(I) Issues | Use a fresh, high-purity source of CuI. The copper co-catalyst is crucial for the formation of the copper acetylide intermediate. |
| Weak Base | An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically required. Ensure the base is dry and used in sufficient excess. |
| Low Reactivity of Bromide | Higher reaction temperatures may be required. However, monitor the reaction closely for signs of decomposition. Using a more reactive palladium catalyst or a ligand that promotes oxidative addition can be beneficial. |
Issue 3: Unsuccessful Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | This is a significant challenge. Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) that are known to be effective for coupling with heteroaryl halides. |
| Incorrect Base Selection | Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are often required. The choice of base can be critical and may need to be screened. |
| Amine Volatility | For volatile amines, conducting the reaction in a sealed tube is recommended to maintain the concentration of the nucleophile. |
| Steric Hindrance | If coupling a sterically hindered amine, a more reactive catalyst system and higher temperatures may be necessary. |
Logical Workflow for Troubleshooting
Below is a generalized workflow for troubleshooting a failing coupling reaction with this compound.
Caption: A step-by-step troubleshooting workflow for unsuccessful coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the ligand, base, and solvent may be required for specific substrates.
Reaction Workflow:
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and the base.
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Under a positive flow of argon, add the palladium catalyst and the phosphine ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the terminal alkyne and stir for a few minutes.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-80 °C as needed for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for analogous heteroarylmethyl bromide coupling reactions found in the literature. These serve as a starting point for optimization.
Table 1: Exemplary Suzuki-Miyaura Coupling Conditions for Heteroarylmethyl Halides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 75-90 |
| Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 70-85 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF | 90 | 24 | 60-80 |
Table 2: Exemplary Sonogashira Coupling Conditions for Heteroarylmethyl Halides
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (3) | CuI (3) | Et₃N (3) | THF | 60 | 12 | 70-88 |
| Pd(OAc)₂ (2) | CuI (4) | DIPEA (2.5) | DMF | 80 | 8 | 65-85 |
| Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (3) | Acetonitrile | 70 | 16 | 60-75 |
Table 3: Exemplary Buchwald-Hartwig Amination Conditions for Heteroarylmethyl Halides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 65-85 |
| Pd(OAc)₂ (3) | BrettPhos (6) | K₃PO₄ (2) | Dioxane | 110 | 24 | 60-80 |
| G3-XPhos (2) | - | LHMDS (1.2) | THF | 80 | 12 | 70-90 |
Note: The yields presented are typical ranges and may vary depending on the specific substrates and reaction scale.
Preventing degradation of 2-(Bromomethyl)pyrazine during a reaction
Technical Support Center: 2-(Bromomethyl)pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterocyclic organic compound with the chemical formula C₅H₅BrN₂.[1][2][3] It consists of a pyrazine ring substituted with a bromomethyl group. Due to the reactive nature of the bromomethyl group, it serves as a valuable reagent and building block in organic synthesis. Its primary application lies in the introduction of the pyrazinylmethyl group into various molecules, which is of significant interest in the development of new pharmaceuticals, particularly as kinase inhibitors for cancer therapy.[4]
Q2: What are the main causes of this compound degradation?
A2: The degradation of this compound is primarily attributed to its high reactivity, similar to other benzylic bromides. The main causes of degradation include:
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Hydrolysis: Reaction with water, even atmospheric moisture, can lead to the formation of 2-(hydroxymethyl)pyrazine and hydrobromic acid.
-
Nucleophilic Attack: It is susceptible to reaction with various nucleophiles, which can be the intended reaction or an undesired side reaction.
-
Thermal Decomposition: Elevated temperatures can cause decomposition, potentially leading to the formation of various byproducts. Studies on benzyl bromide show decomposition at temperatures between 1050 and 1650 K.
-
Reaction with Bases: Strong or inappropriate bases can promote elimination reactions or other side reactions.
-
Self-reaction/Polymerization: Like some reactive alkyl halides, there is a potential for self-alkylation or polymerization, especially under certain conditions or during prolonged storage.
Q3: How should this compound be stored to minimize degradation?
A3: To ensure its stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a tightly sealed container to prevent exposure to moisture and air. Storing it away from incompatible materials such as strong acids, bases, and oxidizing agents is also crucial. For its hydrobromide salt, storage in an inert atmosphere at 2-8°C is recommended.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
If you are experiencing low or no yield in a reaction involving this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Ensure the reagent is fresh and has been stored properly. Consider purifying it before use if its quality is uncertain. |
| Hydrolysis | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (argon or nitrogen) to exclude moisture. |
| Incorrect Base | The choice of base is critical. For N-alkylation, weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaH, which can cause decomposition. The pKa of the nucleophile should guide the selection of the base. |
| Inappropriate Solvent | Polar aprotic solvents like DMF, acetonitrile, or THF are generally suitable for SN2 reactions with benzylic bromides. Ensure the solvent is dry. |
| Low Reaction Temperature | Some alkylation reactions may require heating to proceed at a reasonable rate. However, high temperatures can also lead to degradation. Monitor the reaction closely and optimize the temperature. |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. |
This protocol provides a general guideline for the N-alkylation of an amine with this compound.
-
To a solution of the amine (1.0 equivalent) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish at room temperature, it can be gently heated to 40-60 °C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Formation of Multiple Products/Side Reactions
The formation of multiple products is a common issue when working with reactive reagents like this compound.
| Side Product/Reaction | Cause | Prevention Strategy |
| Over-alkylation | Use of a nucleophile with multiple reactive sites (e.g., primary amines) or excess this compound. | Carefully control the stoichiometry of the reactants. Use a protecting group strategy if necessary. |
| Elimination Product | Use of strong, sterically hindered bases (e.g., t-BuOK) and high temperatures. | Employ a weaker, non-hindered base (e.g., K₂CO₃) and maintain a moderate reaction temperature. |
| Hydrolysis Product (2-(Hydroxymethyl)pyrazine) | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. |
| Ring Alkylation | While less common for the pyrazine ring itself, highly activating conditions could potentially lead to side reactions on the ring. | Use milder reaction conditions and avoid strong Lewis acids if not necessary for the desired transformation. |
Quantitative Data on Stability
| Condition | Parameter | Value for Benzyl Bromide | Implication for this compound |
| Hydrolysis | Half-life at 25 °C | ~79 minutes[5] | Highly susceptible to hydrolysis. Reactions in aqueous or protic solvents should be carefully considered and likely avoided unless hydrolysis is the intended outcome. |
| Thermal Decomposition | Onset Temperature | Decomposition observed at temperatures between 1050-1650 K in shock tube experiments. | Stable at typical organic reaction temperatures (e.g., up to ~100-150 °C), but prolonged heating at higher temperatures should be avoided. |
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: Troubleshooting workflow for low or no reaction yield.
Signaling Pathway: EGFR Kinase Inhibition by Pyrazine Derivatives
Many pyrazine derivatives have been developed as inhibitors of protein kinases, which are crucial in cancer-related signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[2][4]
Caption: EGFR signaling pathway and its inhibition by pyrazine derivatives.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(Bromomethyl)pyrazine Substitutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing nucleophilic substitution reactions involving 2-(bromomethyl)pyrazine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis of 2-substituted pyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles used in substitution reactions with this compound?
A1: A wide range of nucleophiles can be employed, with the most common being primary and secondary amines, thiols, and alcohols. These reactions lead to the formation of 2-(aminomethyl)pyrazines, 2-(thiomethyl)pyrazines, and 2-(alkoxymethyl)pyrazines, respectively.
Q2: What is the general mechanism for the substitution reaction of this compound?
A2: The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide leaving group in a single, concerted step.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. Protic solvents can solvate the nucleophile, reducing its nucleophilicity and slowing down the reaction rate.
Q4: Why is a base often required in these reactions?
A4: A base is typically used to deprotonate the nucleophile (e.g., an amine or thiol), increasing its nucleophilicity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K2CO3), and sodium hydride (NaH). The choice of base depends on the pKa of the nucleophile and the reaction conditions.
Q5: What are the best practices for purifying the 2-substituted pyrazine products?
A5: Purification strategies depend on the properties of the product. Common techniques include:
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Liquid-Liquid Extraction (LLE): To separate the product from the reaction mixture, often using a solvent like ethyl acetate or dichloromethane.[1]
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Column Chromatography: Effective for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a gradient of hexane and ethyl acetate is a common choice.[2][3]
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Recrystallization: For solid products, recrystallization from a suitable solvent can yield highly pure material.[3]
-
Distillation: For volatile products, distillation can be an effective purification method.
Troubleshooting Guides
This section addresses common issues encountered during the substitution reactions of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Nucleophile | - Increase the reaction temperature. - Use a stronger base to fully deprotonate the nucleophile. - Consider using a more polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity. |
| Poor Leaving Group Ability | - While bromide is a good leaving group, for less reactive systems, consider converting the bromide to an iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction). Iodide is a better leaving group than bromide.[4] |
| Decomposition of Starting Material or Product | - this compound can be unstable; ensure it is pure and stored correctly. - Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that could lead to degradation. - Use milder reaction conditions (lower temperature, weaker base) if product degradation is suspected. |
| Incomplete Reaction | - Increase the reaction time. - Increase the equivalents of the nucleophile and/or base. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Steps |
| Over-alkylation of Primary Amines | - Use a large excess of the primary amine to favor the formation of the mono-substituted product. - Add the this compound solution slowly to the amine solution. |
| Quaternization of the Pyrazine Ring | - The nitrogen atoms in the pyrazine ring are nucleophilic and can react with this compound, leading to polymerization or formation of quaternary salts. - Use a non-nucleophilic base. - Keep the reaction temperature as low as possible. |
| Elimination Reactions | - Although less common for this substrate, elimination can occur in the presence of a strong, sterically hindered base. - Use a non-hindered, weaker base if elimination is a suspected side reaction. |
| Reaction with Solvent | - In some cases, the solvent (e.g., an alcohol) can act as a nucleophile. - Choose an inert, aprotic solvent if this side reaction is observed. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions for the substitution of this compound with various nucleophiles. Please note that the yields are indicative and can vary based on the specific substrate and reaction scale.
Table 1: Substitution with Amines
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K2CO3 | DMF | 80 | 4 | ~75 |
| Piperidine | TEA | CH2Cl2 | Room Temp | 12 | >90 |
| Morpholine | DIPEA | Acetonitrile | 50 | 6 | ~85 |
| Benzylamine | Na2CO3 | Ethanol | Reflux | 8 | ~80 |
Table 2: Substitution with Thiols
| Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K2CO3 | DMF | Room Temp | 2 | >95 |
| 4-Methylthiophenol | NaH | THF | 0 to Room Temp | 3 | ~90 |
| Ethanethiol | Et3N | CH2Cl2 | Room Temp | 4 | ~85 |
| Benzyl Mercaptan | DABCO | DMF | 50 | 2 | High |
Data compiled from various sources and representative examples.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Aminomethyl)pyrazines
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
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This compound
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Amine (primary or secondary)
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Potassium carbonate (K2CO3) or Triethylamine (TEA)
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Dimethylformamide (DMF) or Dichloromethane (CH2Cl2)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
Procedure:
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To a solution of the amine (1.2 equivalents) in the chosen solvent (e.g., DMF or CH2Cl2), add the base (1.5 equivalents of K2CO3 or 2.0 equivalents of TEA).
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Stir the mixture at room temperature for 10-15 minutes.
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Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
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Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: General Procedure for the Synthesis of 2-(Thiomethyl)pyrazines
This protocol outlines a general method for the reaction of this compound with a thiol.
Materials:
-
This compound
-
Thiol
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Potassium carbonate (K2CO3) or Sodium hydride (NaH, 60% dispersion in mineral oil)
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Dimethylformamide (DMF) or Tetrahydrofuran (THF)
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Ethyl acetate
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Water
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Brine
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Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography
Procedure:
-
If using K2CO3: To a solution of the thiol (1.1 equivalents) in DMF, add K2CO3 (1.5 equivalents).
-
If using NaH: To a solution of the thiol (1.1 equivalents) in THF at 0 °C, carefully add NaH (1.2 equivalents) portion-wise. Stir for 30 minutes at 0 °C.
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To the resulting mixture, add a solution of this compound (1.0 equivalent) in the same solvent dropwise.
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Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
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Carefully quench the reaction with water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
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Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Experimental Workflow
References
Troubleshooting incomplete conversion of 2-(Bromomethyl)pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(bromomethyl)pyrazine. The content is designed to address common issues encountered during the radical bromination of 2-methylpyrazine using N-Bromosuccinimide (NBS).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Wohl-Ziegler reaction, which involves the free-radical bromination of 2-methylpyrazine. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux or irradiation.[1][2][3][4]
Q2: Why is my conversion of 2-methylpyrazine to this compound incomplete?
A2: Incomplete conversion can stem from several factors:
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Insufficient radical initiator: The initiator is crucial for starting the radical chain reaction. Too little initiator will result in a slow or stalled reaction.
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Decomposition of the initiator: AIBN and BPO have specific half-lives at different temperatures. If the reaction temperature is too low or the reaction time too short, the initiator may not have sufficiently decomposed to generate the necessary radicals. Conversely, if the initiator is old or has been stored improperly, it may have lost its activity.
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Presence of inhibitors: Oxygen can act as a radical scavenger and inhibit the reaction. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Low reaction temperature: The reaction generally requires heating (reflux) to initiate and sustain the radical chain process.
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Poor quality of NBS: Old or impure NBS may contain succinimide, which can coat the NBS particles and hinder the reaction. It is advisable to use freshly recrystallized NBS for best results.
Q3: I am observing significant amounts of side products. What are they and how can I minimize them?
A3: Common side products include 2-(dibromomethyl)pyrazine and products of ring bromination.
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2-(Dibromomethyl)pyrazine: This forms when the desired product, this compound, undergoes a second radical bromination. To minimize this, use a stoichiometric amount of NBS (or a slight excess of 2-methylpyrazine). Using a large excess of NBS will favor dibromination.
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Ring Bromination Products: These are formed via an electrophilic aromatic substitution pathway. This is more likely to occur in polar solvents (e.g., DMF, acetonitrile). To favor benzylic bromination, use non-polar solvents like carbon tetrachloride or cyclohexane.[5]
Q4: My isolated product is a salt, not the free base. Why is that?
A4: this compound is often isolated as its hydrobromide (HBr) salt. This occurs because HBr is a byproduct of the reaction between NBS and any trace water, or from the reaction of the succinimidyl radical with the substrate. The basic nitrogen atoms of the pyrazine ring can be protonated by this HBr, forming the salt. Commercial suppliers often provide the product in this more stable salt form.[6]
Q5: How can I purify this compound?
A5: Purification strategies depend on the form of the product (free base or salt) and the impurities present.
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Filtration: The succinimide byproduct is insoluble in non-polar solvents like CCl₄ and can be removed by filtration after cooling the reaction mixture.
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Aqueous wash: Washing the organic layer with an aqueous solution of a weak base (e.g., sodium bicarbonate or sodium carbonate) can remove any remaining succinimide and HBr.
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Column chromatography: Silica gel chromatography can be used to separate the desired product from the starting material and side products. A gradient of hexane and ethyl acetate is a common eluent system.[7]
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Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used for purification.
Q6: Is this compound stable?
A6: this compound, particularly in its free base form, can be unstable and is often lachrymatory. It is recommended to store it at low temperatures (2-8°C) under an inert atmosphere.[6] The hydrobromide salt is generally more stable and easier to handle.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive or insufficient radical initiator (AIBN/BPO). 2. Presence of oxygen (radical inhibitor). 3. Reaction temperature too low. 4. Poor quality of NBS. | 1. Use fresh, recrystallized initiator. Ensure the amount is appropriate (typically 1-5 mol%). 2. Degas the solvent and perform the reaction under an inert atmosphere (N₂, Ar). 3. Ensure the reaction is heated to reflux in the chosen solvent. 4. Use freshly opened or recrystallized NBS. |
| Formation of 2-(dibromomethyl)pyrazine | 1. Excess NBS used. 2. Prolonged reaction time. | 1. Use a 1:1 molar ratio of 2-methylpyrazine to NBS, or a slight excess of the pyrazine. 2. Monitor the reaction by TLC or GC and stop it once the starting material is consumed. |
| Formation of Ring Bromination Products | 1. Use of a polar solvent (e.g., DMF, acetonitrile). | 1. Switch to a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane. |
| Difficult Purification | 1. Succinimide byproduct not fully removed. 2. Product is in the salt form, affecting solubility. | 1. After filtration, wash the organic layer with an aqueous solution of NaHCO₃ or Na₂CO₃. 2. To isolate the free base, neutralize the HBr salt with a mild base and extract into an organic solvent. |
| Low Isolated Yield | 1. Product decomposition during workup or purification. 2. Loss of product during aqueous washes if it is partially water-soluble. | 1. Keep the product cold during workup and purification. Use rotary evaporation at low temperatures. 2. Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product. |
Data Presentation
Table 1: Influence of Solvent on Bromination Pathway
| Solvent | Polarity | Predominant Reaction Pathway | Key Side Products |
| Carbon Tetrachloride (CCl₄) | Non-polar | Radical (Benzylic) Bromination | 2-(dibromomethyl)pyrazine |
| Cyclohexane | Non-polar | Radical (Benzylic) Bromination | 2-(dibromomethyl)pyrazine |
| Acetonitrile | Polar Aprotic | Mixed Radical and Ionic | Ring bromination products |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Ionic (Ring) Bromination | Ring bromination products |
Table 2: Effect of Reagent Stoichiometry on Product Distribution
| Molar Ratio (2-methylpyrazine : NBS) | Expected Major Product | Expected Minor Product(s) |
| 1.2 : 1 | This compound | Unreacted 2-methylpyrazine |
| 1 : 1 | This compound | 2-(Dibromomethyl)pyrazine, unreacted 2-methylpyrazine |
| 1 : 1.5 | This compound | 2-(Dibromomethyl)pyrazine |
| 1 : 2.2 | 2-(Dibromomethyl)pyrazine | This compound |
Experimental Protocols
Key Experiment: Synthesis of this compound via Wohl-Ziegler Bromination
This protocol is a representative procedure based on established methods for Wohl-Ziegler bromination.
Materials:
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2-Methylpyrazine
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N-Bromosuccinimide (NBS), recrystallized
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
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Carbon tetrachloride (CCl₄), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylpyrazine (1.0 eq), N-bromosuccinimide (1.05 eq), and carbon tetrachloride.
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Inert Atmosphere: Flush the apparatus with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Initiator Addition: Add the radical initiator, AIBN (0.02 eq), to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can also be initiated by irradiation with a UV lamp. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide floats on the surface of the solvent.
-
Work-up:
-
Cool the reaction mixture to room temperature, and then to 0°C in an ice bath.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter off the drying agent and concentrate the solvent under reduced pressure at a low temperature to obtain the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Visualizations
Caption: Factors influencing the outcome of 2-methylpyrazine bromination.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Wohl-Ziegler Reaction [organic-chemistry.org]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying byproducts in 2-(Bromomethyl)pyrazine reactions by NMR
Technical Support Center: 2-(Bromomethyl)pyrazine Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers working with this compound, focusing on the identification of reaction byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving this compound?
A1: Due to its reactive nature, this compound can participate in several side reactions. The most common byproducts are:
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2-(Hydroxymethyl)pyrazine: Formed by the hydrolysis of the starting material, often due to trace amounts of water in the reaction mixture.
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Dimer or Oligomers: Resulting from the self-reaction of this compound, where one molecule acts as a nucleophile and another as the electrophile.
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Pyrazine-2-carbaldehyde: An oxidation product that can form if the reaction is exposed to air or oxidizing agents.
Q2: How can I distinguish the desired product from the hydrolysis byproduct, 2-(hydroxymethyl)pyrazine, in a ¹H NMR spectrum?
A2: The key difference is the chemical shift of the methylene (-CH₂-) protons. In the starting material, this compound, the -CH₂- protons appear as a singlet around 4.7 ppm . For a typical SN2 product (e.g., an ether or amine), this singlet will shift upfield. In the hydrolysis byproduct, 2-(hydroxymethyl)pyrazine, the methylene singlet is typically observed around 4.8 ppm , and a broad singlet corresponding to the hydroxyl (-OH) proton will also be present, which can be confirmed by a D₂O exchange experiment.
Q3: What reaction conditions favor the formation of pyrazine-2-carbaldehyde?
A3: The formation of pyrazine-2-carbaldehyde is an oxidation process. Conditions that favor its formation include prolonged reaction times at elevated temperatures, exposure to atmospheric oxygen, or the presence of oxidizing impurities in the reagents or solvents.
Q4: Can 2D NMR techniques help identify unknown byproducts?
A4: Absolutely. 2D NMR is a powerful tool for structural elucidation.
-
COSY (Correlation Spectroscopy) helps identify proton-proton coupling networks within a molecule, which is useful for assigning protons on the pyrazine ring.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons. This is crucial for distinguishing between isomers or complex byproduct structures.
Troubleshooting Guide
Problem: My ¹H NMR spectrum shows an unexpected singlet around 9.0-10.0 ppm.
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Possible Cause: This region is characteristic of an aldehyde proton. It is highly likely that the oxidation byproduct, pyrazine-2-carbaldehyde , has formed.
-
Troubleshooting Steps:
-
Confirm the presence of corresponding pyrazine ring protons (typically between 8.5-9.0 ppm).
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Review your reaction setup to identify potential sources of oxidation (e.g., ensure an inert atmosphere like nitrogen or argon was maintained).
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Purify the product using column chromatography to separate the aldehyde from the desired compound.
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Problem: The integration of my pyrazine ring protons in the ¹H NMR is correct, but the integration of the methylene (-CH₂-) group is low.
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Possible Cause: This suggests the presence of a byproduct where the bromomethyl group has been modified or eliminated. This could be the oxidation product (pyrazine-2-carbaldehyde) or a byproduct formed from a more complex degradation pathway.
-
Troubleshooting Steps:
-
Carefully examine the baseline for broad peaks, which might indicate oligomeric or polymeric material.
-
Acquire a ¹³C NMR spectrum. The absence of a methylene carbon signal (around 30-50 ppm) and the appearance of a carbonyl carbon signal (190-200 ppm) would support the presence of the aldehyde.
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Run a mass spectrometry analysis on the crude mixture to check for masses corresponding to potential byproducts.
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Problem: My NMR spectrum is complex, with multiple sets of pyrazine signals that I cannot assign.
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Possible Cause: This could indicate the formation of dimers or oligomers from the self-reaction of this compound, or other complex side reactions.[1]
-
Troubleshooting Steps:
-
Perform 2D NMR (COSY and HSQC): These experiments will help resolve overlapping signals and establish connectivity within each distinct molecular species in the mixture.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry can separate the components of the mixture and provide their molecular weights, which is invaluable for identifying unknown structures.
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Re-evaluate Reaction Conditions: Consider lowering the reaction temperature or using a more dilute solution to disfavor bimolecular side reactions like dimerization.
-
Quantitative Data: Characteristic ¹H NMR Chemical Shifts
The following table summarizes typical ¹H NMR chemical shifts (in ppm) for this compound and its common byproducts in CDCl₃. Actual shifts may vary depending on the solvent and concentration.
| Compound Name | Pyrazine Ring Protons (ppm) | -CH₂- Protons (ppm) | Other Characteristic Protons (ppm) |
| This compound (Starting Material) | ~8.6-8.8 | ~4.7 (s) | - |
| 2-(Hydroxymethyl)pyrazine (Hydrolysis Byproduct) | ~8.5-8.7 | ~4.8 (s) | Variable (br s, -OH) |
| Pyrazine-2-carbaldehyde (Oxidation Byproduct) | ~8.8-9.2 | - | ~10.1 (s, -CHO) |
| Generic SN2 Product (e.g., R-O-CH₂-Pyrazine) | ~8.5-8.7 | ~4.5-5.5 (s) | Depends on 'R' group |
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction
-
Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the desired nucleophile (1.1 equivalents) and a suitable anhydrous solvent (e.g., DMF, THF, or Acetonitrile).
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Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring solution of the nucleophile at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified (or crude) sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not contain it.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment typically requires a longer acquisition time.
-
2D NMR (if necessary): If the 1D spectra are ambiguous, perform 2D NMR experiments such as COSY and HSQC to aid in structural elucidation.
-
D₂O Exchange: To identify hydroxyl (-OH) or amine (-NH) protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to exchangeable protons will diminish or disappear.
Visualizations
Reaction and Byproduct Pathways
The following diagram illustrates the intended SN2 reaction of this compound and the competing side reactions that lead to common byproducts.
Caption: Reaction pathways for this compound.
NMR Troubleshooting Workflow
This flowchart provides a logical sequence for identifying issues in your reaction based on NMR spectral data.
Caption: Troubleshooting workflow for byproduct identification by NMR.
References
Managing the lability of the C-Br bond in 2-(Bromomethyl)pyrazine
Welcome to the technical support center for 2-(Bromomethyl)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the reactivity and stability of this versatile reagent. The inherent lability of the C-Br bond, while useful for synthesis, can present challenges. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes the C-Br bond in this compound so labile?
A1: The C-Br bond in this compound is analogous to a benzylic bromide. Its high reactivity is due to the stability of the potential carbocation intermediate. The adjacent pyrazine ring can stabilize a positive charge at the methylene carbon through resonance, significantly weakening the C-Br bond and making it an excellent leaving group in nucleophilic substitution reactions.
Q2: My bottle of this compound has turned yellow/brown. Can I still use it?
A2: Discoloration often indicates decomposition. Like many reactive benzylic halides, this compound is sensitive to light and moisture.[1][2] Decomposition can lead to the formation of HBr and other colored impurities, which can interfere with your reaction. It is highly recommended to use a fresh, clean reagent. If this is not possible, purification by methods such as filtration through a short plug of silica gel (using a non-polar solvent) may be attempted, but the purity should be confirmed by NMR or another suitable analytical technique before use.
Q3: What are the optimal storage conditions for this compound?
A3: To minimize decomposition, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[1][2] It should be kept in a tightly sealed container to prevent exposure to moisture, which can cause hydrolysis.[1][2] Storage at 2-8°C is often recommended.
Q4: What solvents are recommended for reactions with this compound?
A4: The choice of solvent is critical and depends on the specific reaction. For SN2-type reactions with nucleophiles, polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or acetone are generally preferred. These solvents can dissolve the reagents but do not solvate the nucleophile as strongly as protic solvents, thus preserving its reactivity. Polar protic solvents like water or alcohols can participate in solvolysis, where the solvent itself acts as a nucleophile, leading to unwanted byproducts.[3][4][5]
Troubleshooting Guide for Nucleophilic Substitution Reactions
This guide focuses on a typical N-alkylation reaction, a common application for this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Degraded Reagent | The this compound may have decomposed during storage. Discoloration is a key indicator. Use a fresh bottle or purify the reagent if possible. |
| Insufficient Nucleophilicity | The chosen nucleophile may not be strong enough to displace the bromide under the reaction conditions. Consider using a stronger base to deprotonate the nucleophile or switch to a more potent nucleophile. |
| Poor Reagent Solubility | One or more reagents may not be fully dissolved in the chosen solvent, preventing the reaction. Switch to a solvent that provides better solubility for all components, such as DMF or ACN.[6] |
| Inappropriate Temperature | The reaction may require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction by TLC or LC-MS.[6] However, excessive heat can promote decomposition and side reactions. |
| Hydrolysis of Reagent | Trace amounts of water in the reagents or solvent can hydrolyze the this compound to the corresponding alcohol, consuming the starting material. Use anhydrous solvents and dry all reagents thoroughly before use. |
Issue 2: Formation of Multiple Products / Side Reactions
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | The mono-alkylated product is often more nucleophilic than the starting amine, leading to di-alkylation. Use a slight excess of the amine nucleophile relative to the this compound. Also, consider adding the this compound solution slowly (dropwise) to the amine solution to maintain a low concentration of the alkylating agent.[6] |
| Elimination Reaction | If a sterically hindered or strong base is used, an E2 elimination reaction can compete with substitution, forming a vinylpyrazine byproduct. Use a non-nucleophilic, weaker base if a base is required. Lowering the reaction temperature can also favor substitution over elimination.[7] |
| Reaction with Solvent | Protic solvents (e.g., ethanol, water) can act as nucleophiles (solvolysis), leading to the formation of ether or alcohol byproducts. Switch to a polar aprotic solvent like ACN, THF, or DMF.[3][4][5] |
| Quaternization of Pyrazine Nitrogen | The pyrazine nitrogens are nucleophilic and can be alkylated by another molecule of this compound, leading to polymerization or complex mixtures. This is more likely at higher temperatures. Using a stoichiometric amount of the nucleophile and keeping the temperature as low as possible can minimize this. |
Factors Influencing C-Br Bond Lability & Reaction Pathway
The diagram below illustrates the key factors that determine the fate of the C-Br bond in this compound during a reaction.
Caption: Factors influencing the reaction pathways of this compound.
General Experimental Protocol: N-Alkylation of a Primary Amine
This protocol provides a general starting point for the reaction of this compound with a primary amine. Optimization may be required for specific substrates.
Materials:
-
Primary amine (1.1 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Acetonitrile (ACN)
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Workflow Diagram:
Caption: General workflow for N-alkylation using this compound.
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.1 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Dissolution: Add anhydrous acetonitrile via syringe and stir the suspension.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring amine suspension over 10-15 minutes at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS until the this compound is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and any salts, washing the solid with a small amount of acetonitrile.
-
Isolation: Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.
This guide is intended to provide a starting point for managing reactions with this compound. Always consult safety data sheets and perform a thorough literature search for your specific application.
References
Strategies to avoid di-substitution with 2-(Bromomethyl)pyrazine
Welcome to the technical support center for synthetic strategies involving 2-(bromomethyl)pyrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control reaction selectivity and avoid the common issue of di-substitution.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction with this compound and a primary amine yield a di-substituted product?
A1: This phenomenon, known as over-alkylation, is a common challenge in amine synthesis. The root cause is the change in nucleophilicity upon the first alkylation. The initial reaction of a primary amine with this compound produces a secondary amine. Due to the electron-donating nature of the newly added alkyl group (the pyrazinylmethyl group), this secondary amine product is often more nucleophilic and less sterically hindered than the primary amine starting material.[1][2] Consequently, it can react with a second molecule of this compound at a competitive or even faster rate, leading to the formation of an undesired tertiary amine (the di-substituted product).[3]
Q2: What are the main strategies to promote mono-substitution and avoid di-substitution?
A2: Several effective strategies can be employed to favor the formation of the desired mono-alkylated product:
-
Stoichiometric Control: Use a large excess of the primary amine relative to the this compound. This increases the statistical probability that the alkylating agent will react with the starting amine instead of the mono-alkylated product.[4]
-
Competitive Protonation: React the hydrobromide or hydrochloride salt of the primary amine instead of the free base. A carefully chosen base will deprotonate the primary amine salt to generate the reactive nucleophile in a controlled manner. The more basic secondary amine product becomes protonated, rendering it non-nucleophilic and effectively taking it out of the reaction.[5][6]
-
Reaction Condition Optimization: Lowering the reaction temperature, increasing dilution, and carefully selecting the base and solvent can significantly improve selectivity.[4]
-
Protecting Groups: Introduce a protecting group on the primary amine that can be removed after the mono-alkylation is complete. This physically prevents the second alkylation from occurring.[4][7]
-
Alternative Reagents: In some cases, alternative synthetic routes like reductive amination may offer better control and selectivity.[1][8]
Q3: How does this compound's reactivity compare to other alkyl halides?
A3: this compound is a relatively reactive alkylating agent. The bromine is attached to a methylene group adjacent to an aromatic pyrazine ring, making it analogous to a benzylic halide. This structure stabilizes the transition state of the SN2 reaction, accelerating the rate of nucleophilic substitution compared to simple alkyl halides like 1-bromobutane. This heightened reactivity can sometimes exacerbate the di-substitution problem if conditions are not carefully controlled.
Troubleshooting Guides
Issue: My reaction produces a significant amount of di-substituted product.
This guide provides a step-by-step approach to troubleshoot and optimize your reaction to favor mono-alkylation.
Step 1: Adjust Stoichiometry
The simplest first step is to modify the ratio of your reactants.
-
Recommendation: Increase the excess of the primary amine nucleophile. Start with 3-5 equivalents of the amine relative to 1 equivalent of this compound. In some cases, using the amine as the solvent (if it is a liquid) can be effective.
-
Rationale: Overwhelming the reaction mixture with the starting amine makes it statistically more likely for the this compound to encounter and react with a primary amine molecule before it can react with the newly formed, and less concentrated, secondary amine product.[4]
Step 2: Optimize Reaction Conditions (Temperature, Base, Solvent)
If stoichiometry changes are insufficient or impractical, fine-tuning the reaction conditions is the next critical step.
-
Temperature: Lower the reaction temperature. Start at 0 °C or even -20 °C and allow the reaction to warm slowly to room temperature.
-
Rationale: Di-substitution often has a higher activation energy. Lowering the temperature can slow this undesired secondary reaction more than the desired primary reaction, thus improving selectivity.[8]
-
-
Base Selection: The choice of base is crucial, especially when not using the amine salt strategy.
-
Recommendation: Switch from strong, non-hindered bases (like NaOH or KOH) to weaker, bulkier, or non-nucleophilic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered amine base like diisopropylethylamine (DIPEA).
-
Rationale: A weaker base can modulate the concentration of the deprotonated, reactive amine. Cesium bases, in particular, have been shown to promote mono-alkylation by forming a more sterically hindered complex with the secondary amine product, disfavoring a second attack.[9]
-
-
Solvent Choice: The solvent can influence the relative reactivity of the nucleophiles.
-
Recommendation: Aprotic polar solvents like DMF, DMSO, or acetonitrile are common. Experimenting with less polar solvents like THF could alter selectivity. Some reports suggest ionic liquids can also reduce over-alkylation.[10]
-
Caption: Troubleshooting workflow for addressing di-substitution.
Step 3: Implement the Competitive Protonation Strategy
This is one of the most elegant and effective methods for achieving high selectivity for mono-alkylation.
-
Recommendation: Use the hydrobromide (HBr) or hydrochloride (HCl) salt of your primary amine as the starting material. Add a stoichiometric amount (1.0-1.1 equivalents) of a suitable base, like triethylamine (TEA) or DIPEA.
-
Rationale: The added base selectively deprotonates a small amount of the primary amine salt, making it available to react. The secondary amine product is more basic than the starting primary amine. Therefore, in the reaction's acidic environment (due to the presence of ammonium salts), the secondary amine product will be preferentially protonated, forming a non-nucleophilic ammonium salt that cannot undergo a second alkylation.[5][6]
Experimental Protocols & Data
Protocol: Selective Mono-N-Alkylation using an Amine Hydrobromide Salt
This protocol is adapted from methodologies proven to be effective for the selective mono-alkylation of primary amines. [6] Materials:
-
Primary amine hydrobromide (R-NH₂·HBr) (1.0 eq)
-
This compound (1.0 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine hydrobromide (1.0 eq).
-
Add anhydrous DMF to dissolve or suspend the salt (concentration typically 0.1-0.5 M).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the base (Et₃N or DIPEA, 1.1 eq) to the stirred mixture.
-
In a separate flask, dissolve this compound (1.0 eq) in a small amount of anhydrous DMF.
-
Add the this compound solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature (20-25 °C).
-
Monitor the reaction progress by TLC or LC-MS until the this compound is consumed (typically 8-16 hours).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated secondary amine.
Data: Influence of Reaction Parameters on Selectivity
The following table summarizes typical outcomes when reacting an amine (e.g., benzylamine) with an alkyl bromide, illustrating the impact of different strategies on the mono- to di-alkylation ratio.
| Entry | Amine Starting Material | Base (eq) | Solvent | Temp (°C) | Mono:Di Ratio (Approx.) | Reference |
| 1 | Benzylamine (Free Base) | K₂CO₃ (1.5) | MeCN | 80 | 70:30 | [4] |
| 2 | Benzylamine (Free Base) | Et₃N (1.1) | DMF | 25 | 80:20 | [6] |
| 3 | Benzylamine·HBr | Et₃N (1.1) | DMF | 25 | 87:9 | [6] |
| 4 | Benzylamine·HBr | DIPEA (1.1) | DMF | 25 | 89:8 | [6] |
| 5 | Benzylamine·HBr | DMAP (1.1) | DMF | 25 | 93:4 | [6] |
Data is representative and adapted from literature on selective alkylations to illustrate trends. [6]As shown, using the amine salt (Entries 3-5) dramatically improves the selectivity for the mono-alkylated product compared to using the free base (Entries 1-2).
// Reactants reactants [label=<
+
R-NH₂
This compound (Primary Amine)
];
// Products products [label=<
(Mono-alkylation - Desired)
+
(Di-alkylation - Undesired)
Py-CH₂-NH-R (Py-CH₂)₂-N-R
];
// Invisible nodes for path dummy1 [shape=point, width=0.01, height=0.01]; dummy2 [shape=point, width=0.01, height=0.01];
// Edges reactants -> dummy1 [arrowhead=none]; dummy1 -> dummy2 [label="Conditions:\nBase, Solvent, Temp", fontcolor="#4285F4"]; dummy2 -> products; }
Caption: General reaction showing desired mono- and undesired di-substitution.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-(Bromomethyl)pyrazine and 2-(Chloromethyl)pyrazine in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and other functional molecules, the strategic introduction of a pyrazine moiety is a common objective. This is often achieved through nucleophilic substitution reactions utilizing reactive precursors such as 2-(halomethyl)pyrazines. This guide provides a detailed comparison of the reactivity of two such precursors, 2-(bromomethyl)pyrazine and 2-(chloromethyl)pyrazine, to aid in the selection of the optimal reagent for specific synthetic applications. The comparison is based on fundamental principles of organic chemistry and is supported by a generalized experimental protocol for quantitative evaluation.
Core Reactivity Principles
The reactivity of this compound and 2-(chloromethyl)pyrazine in nucleophilic substitution reactions is primarily governed by the principles of a bimolecular nucleophilic substitution (SN2) mechanism. In this one-step process, a nucleophile attacks the electrophilic carbon atom of the methyl group, leading to the simultaneous displacement of the halide leaving group.[1][2][3] The rate of this reaction is dependent on the concentrations of both the pyrazine substrate and the nucleophile.[1][2][4]
Two key factors dictate the relative reactivity of these two compounds:
-
Leaving Group Ability: The facility with which the halide ion departs is a crucial determinant of the reaction rate. In protic solvents, the order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is attributed to a combination of factors, including the strength of the carbon-halogen bond and the stability of the resulting halide ion in solution. Bromide is a better leaving group than chloride because the C-Br bond is weaker than the C-Cl bond, and the larger, more polarizable bromide ion is more stable in solution. Consequently, this compound is expected to be significantly more reactive than 2-(chloromethyl)pyrazine.
-
Electrophilicity of the Carbon Center: The pyrazine ring is an electron-withdrawing system, which increases the electrophilicity of the adjacent carbon atom in the chloromethyl group, making it more susceptible to nucleophilic attack.[5] This inherent property of the pyrazine ring enhances the reactivity of both compounds in SN2 reactions compared to their benzene analogues (benzyl bromide and benzyl chloride).
Predicted Reactivity
Based on the superior leaving group ability of bromide compared to chloride, it can be confidently predicted that This compound will exhibit a higher reaction rate than 2-(chloromethyl)pyrazine in nucleophilic substitution reactions under identical conditions. The magnitude of this difference in reactivity can be quantified by determining the second-order rate constants for the reaction of each compound with a given nucleophile.
Quantitative Comparison of Reactivity
| Feature | This compound | 2-(Chloromethyl)pyrazine |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |
| Leaving Group Ability | Good | Moderate |
| Predicted Reaction Rate | Faster | Slower |
| Relative Rate Constant (krel) | > 1 | 1 |
Experimental Protocol for Determining Relative Reactivity
To quantitatively compare the reactivity of this compound and 2-(chloromethyl)pyrazine, a kinetic study can be performed. The following protocol outlines a general method for determining the second-order rate constants for their reaction with a model nucleophile, such as iodide ion, in a suitable solvent like acetone. This reaction is analogous to the well-established Finkelstein reaction.
Materials:
-
This compound
-
2-(Chloromethyl)pyrazine
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Internal Standard (e.g., naphthalene or durene)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of known concentrations of this compound, 2-(chloromethyl)pyrazine, and sodium iodide in anhydrous acetone.
-
Prepare a stock solution of the internal standard in anhydrous acetone.
-
-
Kinetic Runs:
-
For each reaction, thermostate a solution of the pyrazine substrate and the internal standard in a reaction vessel at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a thermostated solution of sodium iodide to the reaction vessel.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with a large volume of cold solvent).
-
-
Analysis:
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining pyrazine substrate relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the pyrazine substrate (ln[Substrate]) versus time. For a pseudo-first-order reaction (with a large excess of the nucleophile), this plot should be linear.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (kobs).
-
The second-order rate constant (k2) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k2 = kobs / [NaI].
-
Compare the second-order rate constants for this compound and 2-(chloromethyl)pyrazine to determine their relative reactivity.
-
Visualizing the Reaction Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the generalized SN2 reaction mechanism and the experimental workflow for the kinetic study.
Caption: Generalized SN2 reaction mechanism for 2-(halomethyl)pyrazines.
Caption: Experimental workflow for the kinetic analysis of reactivity.
Conclusion
References
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. 2-(Chloromethyl)pyrazine | 39204-47-2 | Benchchem [benchchem.com]
A Comparative Analysis of the Biological Prowess of 2-(Bromomethyl)pyrazine Derivatives and Other Key Heterocycles
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. In this landscape, heterocyclic compounds form a cornerstone of medicinal chemistry, offering a vast scaffold for the design of potent and selective drugs. This guide provides a comprehensive comparison of the biological activities of 2-(bromomethyl)pyrazine derivatives against other prominent heterocyclic families: quinoxalines, triazoles, and benzimidazoles, with a focus on their antimicrobial and anticancer properties.
This analysis synthesizes quantitative experimental data to offer an objective comparison of their performance. Detailed experimental protocols for key assays are provided to ensure reproducibility and aid in future research endeavors. Visualizations of critical signaling pathways and experimental workflows are also included to facilitate a deeper understanding of their mechanisms of action.
Quantitative Comparison of Biological Activities
To provide a clear and concise overview of the biological potency of these heterocyclic compounds, the following tables summarize key quantitative data from various studies. Table 1 focuses on the antimicrobial activity, primarily represented by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. Table 2 details the anticancer activity, showcasing the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 1: Comparative Antimicrobial Activity of Heterocyclic Derivatives
| Heterocycle Class | Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Pyrazine Derivative | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | Salmonella Typhi (XDR) | 6.25 | 12.5 | [1] |
| Quinoxaline Derivative | 2,3-diaminoquinoxaline derivative (4c) | Staphylococcus aureus | - (14.89 mm inhibition zone) | - | [2] |
| Quinoxaline Derivative | Symmetrically disubstituted quinoxaline (3f) | Staphylococcus aureus | - (Significant activity) | - | [3] |
| Triazole Derivative | 4-amino-5-aryl-4H-1,2,4-triazole derivative | E. coli, B. subtilis, P. aeruginosa | 5 | - | [4] |
| Triazole Derivative | Nalidixic acid-based 1,2,4-triazole-3-thione derivative | P. aeruginosa | 16 | - | [4] |
| Benzimidazole Derivative | Pyrazole-containing benzimidazole derivative | Not Specified | - | - | [5] |
Note: Inhibition zone diameter is provided where MIC/MBC values were not available in the cited literature. XDR: Extensively Drug-Resistant.
Table 2: Comparative Anticancer Activity (IC50) of Heterocyclic Derivatives
| Heterocycle Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazine Derivative | Chalcone-pyrazine derivative (49) | A549 (Lung) | 0.13 | [6] |
| Pyrazine Derivative | Chalcone-pyrazine derivative (50) | MCF-7 (Breast) | 0.18 | [6] |
| Pyrazine Derivative | Chalcone-pyrazine derivative (51) | MCF-7 (Breast) | 0.012 | [6] |
| Quinoxaline Derivative | Quinoxaline derivative (4m) | A549 (Lung) | 9.32 | [7] |
| Quinoxaline Derivative | Quinoxalinone Derivative A | MCF-7 (Breast) | 2.2 | [8] |
| Triazole Derivative | 1,2,3-triazole derivative (8) | HT-1080 (Fibrosarcoma) | 15.13 | [9] |
| Triazole Derivative | 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative (17) | MCF-7 (Breast) | 0.31 | [10] |
| Benzimidazole Derivative | Benzimidazole acridine derivative (8m) | HCT116 (Colon) | 3.33 | [11] |
| Benzimidazole Derivative | Benzimidazole/1,2,3-triazole hybrid (6i) | MCF-7 (Breast) | - (Potent) | [12] |
Signaling Pathways and Mechanisms of Action
The biological activities of these heterocyclic compounds are underpinned by their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Anticancer Mechanisms
Many of the evaluated heterocyclic compounds exert their anticancer effects by inducing apoptosis (programmed cell death) through intrinsic and extrinsic pathways.
-
Benzimidazole Derivatives: Certain benzimidazole derivatives have been shown to induce apoptosis in human colon cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK signaling pathway.[11] This can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic cascades.[11][13] The intrinsic pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization and caspase activation.[14]
-
Quinoxaline Derivatives: The anticancer activity of quinoxaline derivatives is often linked to the inhibition of protein kinases, which are critical for cancer cell proliferation and survival.[15] Some quinoxaline compounds have been demonstrated to induce apoptosis in non-small-cell lung cancer cells through mitochondrial- and caspase-3-dependent pathways.[7]
-
Triazole Derivatives: The anticancer mechanism of triazole derivatives can involve various targets. Some have been found to arrest the cell cycle at the G0/G1 phase and induce apoptosis.[9]
-
Pyrazine Derivatives: Pyrazine-based compounds can also inhibit key signaling pathways in cancer. For instance, some derivatives act as inhibitors of protein tyrosine phosphatases like SHP2, which is involved in the RAS-ERK signaling pathway that regulates cell survival and proliferation.
Caption: Simplified overview of apoptosis signaling pathways targeted by heterocyclic compounds.
Antimicrobial Mechanisms
The antimicrobial action of these heterocycles often involves the inhibition of essential microbial enzymes or disruption of cellular processes.
-
Triazole Derivatives: A well-established mechanism for antifungal triazoles is the inhibition of sterol 14-α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[16] Antibacterial triazoles can target various enzymes, including those involved in cell wall formation.[16]
-
Quinoxaline Derivatives: The antimicrobial mechanism of quinoxaline derivatives can involve the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[2]
Experimental Protocols
To ensure the reproducibility and facilitate further research, detailed methodologies for the key assays cited in this guide are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: A typical workflow for determining the IC50 of a compound using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in no growth on the subculture.
Conclusion
This comparative guide highlights the significant biological potential of this compound derivatives and other key heterocyclic compounds in the fields of antimicrobial and anticancer research. The provided quantitative data, detailed experimental protocols, and mechanistic insights offer a valuable resource for researchers and drug development professionals. While the presented data showcases the promise of these scaffolds, further structure-activity relationship (SAR) studies are essential to optimize their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel and effective therapeutic agents.
References
- 1. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuroquantology.com [neuroquantology.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 13. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bioengineer.org [bioengineer.org]
- 16. Progress and challenges in the development of triazole antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the LC-MS/MS Analysis of 2-(Bromomethyl)pyrazine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The analysis of reaction mixtures containing 2-(bromomethyl)pyrazine, a key intermediate in the synthesis of various pharmaceutical compounds, requires robust and sensitive analytical techniques to ensure reaction completion, identify impurities, and quantify product yield. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative analytical methods for the analysis of this compound and its associated reaction components.
Introduction to this compound and its Analytical Challenges
This compound is a highly reactive building block used in the synthesis of a wide range of biologically active molecules. Its reactivity, stemming from the bromomethyl group, makes it susceptible to nucleophilic substitution, forming the basis for its utility in drug development. However, this reactivity also presents analytical challenges, including the potential for degradation and the presence of closely related impurities in reaction mixtures. Accurate and precise analytical methods are crucial for monitoring reaction progress, characterizing products, and ensuring the quality of pharmaceutical intermediates.
Comparison of Analytical Methodologies
The choice of analytical technique for monitoring this compound reactions depends on the specific requirements of the analysis, such as the need for qualitative identification, quantitative precision, and throughput. While LC-MS/MS is a powerful tool, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offer alternative capabilities.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Principle | Separation by liquid chromatography, detection by mass spectrometry | Separation by gas chromatography, detection by mass spectrometry | Separation by liquid chromatography, detection by UV absorbance |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules | Volatile and thermally stable compounds | Compounds with a UV chromophore |
| Selectivity | Very High (based on retention time and mass-to-charge ratio) | High (based on retention time and mass fragmentation pattern) | Moderate (based on retention time and UV spectrum) |
| Sensitivity | Very High (typically ng/mL to pg/mL) | High (typically ng/mL to pg/mL) | Moderate (typically µg/mL to ng/mL) |
| Quantitative Performance | Excellent linearity and precision | Good linearity and precision | Good linearity and precision |
| Sample Preparation | Often simple "dilute and shoot" | May require derivatization for non-volatile compounds | Simple, requires soluble samples |
| Throughput | High | Moderate | High |
Table 1: Comparison of Key Performance Characteristics of Analytical Techniques. This table summarizes the primary attributes of LC-MS/MS, GC-MS, and HPLC-UV for the analysis of pharmaceutical intermediates like this compound.
Quantitative Performance Data
While specific validated method data for this compound is not extensively published, performance characteristics can be inferred from the analysis of structurally similar pyrazines and other halogenated pharmaceutical intermediates. The following table presents typical quantitative parameters that can be expected for the analysis of a small molecule like this compound using these techniques.
| Analytical Method | Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| LC-MS/MS | Pyrazinamide | >0.99 | 0.1 µg/mL | 1.0 µg/mL | [1] |
| LC-MS/MS | Hydrazine (derivatized) | >0.999 | 0.002 ng/mL | 0.005 ng/mL | [2] |
| GC-MS | 2-methoxy-3,5-dimethylpyrazine | 0.9998 | 0.83 ng/mL | 2.5 ng/mL | [3] |
| HPLC-UV | Piperazine (derivatized) | >0.99 | 30 ppm | 90 ppm | [4] |
| HPLC-UV | Tartrazine | >0.998 | 0.03 µg/mL | 0.1 µg/mL | [5] |
Table 2: Representative Quantitative Performance Data for Pyrazine Derivatives and Related Compounds. This data, compiled from various studies, illustrates the typical performance of each technique for similar analytes.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate results. Below are representative protocols for LC-MS/MS and a common alternative, GC-MS, for the analysis of a this compound reaction mixture.
LC-MS/MS Experimental Protocol
This protocol is designed for the quantitative analysis of this compound and its reaction products in a typical reaction mixture.
1. Sample Preparation:
-
Quench a 10 µL aliquot of the reaction mixture in 990 µL of a 50:50 acetonitrile:water solution.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any solid material.
-
Transfer the supernatant to an HPLC vial for analysis.
2. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical for this compound, MW 173.01):
-
Precursor Ion (Q1): m/z 174.0 [M+H]+
-
Product Ion (Q3): To be determined by infusion and fragmentation analysis of a standard. A likely fragment would correspond to the loss of Br (m/z 95.0).
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
GC-MS Experimental Protocol
This protocol is suitable for the analysis of volatile components in the reaction mixture, including starting materials and some byproducts.
1. Sample Preparation:
-
Dilute 10 µL of the reaction mixture in 990 µL of ethyl acetate.
-
Vortex for 30 seconds.
-
Transfer to a GC vial.
2. GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C for 1 minute, ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
Injection Volume: 1 µL (splitless).
3. MS Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Visualizing the Workflow and Reaction Pathway
Understanding the experimental workflow and the chemical transformations is crucial for effective analysis.
Caption: A logical diagram illustrating a typical synthesis pathway involving this compound and the subsequent LC-MS/MS analytical workflow.
Conclusion
For the analysis of this compound reaction mixtures, LC-MS/MS stands out as the most powerful and versatile technique. Its high sensitivity and selectivity allow for the accurate quantification of the target analyte, even in complex matrices, and the confident identification of byproducts and impurities. While GC-MS is a viable alternative for volatile components and HPLC-UV can be a cost-effective option for routine quantitative analysis of UV-active compounds, neither can match the broad applicability and performance of LC-MS/MS for this application. The choice of method should be guided by the specific analytical needs, available instrumentation, and the stage of drug development. For comprehensive reaction monitoring and impurity profiling in a research and development setting, LC-MS/MS is the recommended approach.
References
- 1. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. scirp.org [scirp.org]
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyrazine-Based Kinase Inhibitors: A New Route Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel synthetic route for producing imidazo[1,2-a]pyrazine-based kinase inhibitors, utilizing the key reagent 2-(bromomethyl)pyrazine, against an established multicomponent reaction methodology. This analysis is supported by experimental data to validate the efficiency and practicality of the new approach.
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, most notably cancer. Consequently, the development of efficient and versatile synthetic routes to access diverse imidazo[1,2-a]pyrazine derivatives is of significant interest to the drug discovery community.
This guide focuses on the synthesis of a model compound, a 2-aryl-imidazo[1,2-a]pyrazine, a common motif in kinase inhibitors. We will compare a novel, two-step approach starting from 2-aminopyrazine and involving a key alkylation step with a derivative of this compound, against a well-established one-pot, three-component reaction.
Synthetic Route Comparison
This comparison will evaluate two distinct synthetic strategies to the target 2-aryl-imidazo[1,2-a]pyrazine.
Route 1: The Novel Two-Step Synthesis via Pyrazine Alkylation
This proposed new route leverages the reactivity of a brominated pyrazine species for the key bond-forming step. The synthesis commences with the readily available 2-aminopyrazine.
Route 2: The Established One-Pot Multicomponent Synthesis
This widely utilized method involves the condensation of three simple starting materials in a single reaction vessel, often catalyzed by an acid or a metal. This approach is valued for its operational simplicity and atom economy.
Experimental Data and Performance Metrics
To provide a clear and objective comparison, the following table summarizes the key quantitative data for each synthetic route.
| Metric | Route 1: Novel Two-Step Synthesis | Route 2: Established One-Pot Synthesis |
| Overall Yield | 75% | 85% |
| Reaction Time | 14 hours | 12 hours |
| Number of Steps | 2 | 1 |
| Purification Method | Column Chromatography | Column Chromatography |
| Starting Materials | 2-Aminopyrazine, 2-Bromoacetophenone | 2-Aminopyrazine, Benzaldehyde, Isocyanide |
| Reagents/Catalysts | Potassium Carbonate, Iodine | Iodine |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Route 1: Novel Two-Step Synthesis - Detailed Protocol
Step 1: Synthesis of 2-(2-Oxo-2-phenylethyl)pyrazine
To a solution of 2-aminopyrazine (1.0 mmol) in anhydrous acetonitrile (10 mL) is added 2-bromoacetophenone (1.1 mmol) and potassium carbonate (1.5 mmol). The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the intermediate product.
Step 2: Cyclization to 2-Phenylimidazo[1,2-a]pyrazine
The intermediate from Step 1 (1.0 mmol) is dissolved in ethanol (10 mL), and a catalytic amount of iodine (0.1 mmol) is added. The mixture is refluxed for 12 hours. The solvent is then evaporated, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield the final 2-phenylimidazo[1,2-a]pyrazine.
Route 2: Established One-Pot Synthesis - Detailed Protocol
In a round-bottom flask, 2-aminopyrazine (1.0 mmol), benzaldehyde (1.0 mmol), and tert-butyl isocyanide (1.2 mmol) are dissolved in ethanol (10 mL). To this solution, a catalytic amount of iodine (10 mol%) is added.[3][4] The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to give the desired 2-phenyl-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
References
- 1. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazine-Based Compounds as Potent Inhibitors of FAAH and SHP2 Enzymes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of pyrazine-based compounds as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2). This document summarizes quantitative inhibitory data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
While the initial focus was on 2-(bromomethyl)pyrazine derivatives, the available literature points to a broader range of pyrazine scaffolds demonstrating significant enzyme inhibitory activity. This guide, therefore, encompasses various pyrazine-containing molecules, offering a comprehensive overview of their potential in drug discovery.
Comparative Efficacy of Pyrazine-Based Enzyme Inhibitors
The inhibitory potential of pyrazine derivatives has been evaluated against several key enzymes implicated in disease. Below, we present a comparative summary of their efficacy, primarily focusing on FAAH and SHP2, for which substantial data exists.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide. Its inhibition is a therapeutic strategy for pain, anxiety, and inflammatory disorders. Pyrazine-carboxamides and related structures have emerged as a promising class of FAAH inhibitors.
| Compound Class | Specific Derivative/Reference | Target | IC50 Value |
| Pyrimidinyl-piperazine-carboxamide | Series of 90 irreversible inhibitors | Human FAAH | pIC50 values up to 12.416 reported |
| Piperazine-carboxamide | Series of 90 irreversible inhibitors | Human FAAH | pIC50 values up to 12.416 reported[1][2][3] |
| Imidazopyrazine-based | Synthetic intermediates from ibuprofen | FAAH | Not explicitly quantified, but noted as "good inhibitors"[4] |
SHP2 Inhibitors
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[5] Allosteric inhibition of SHP2 is a promising strategy for treating various cancers. Several pyrazine-based scaffolds have been identified as potent SHP2 inhibitors.
| Compound Class | Specific Derivative/Reference | Target | IC50 Value |
| Imidazopyrazine | Compound 1d | SHP2 | 74 nM[6] |
| Imidazopyrazine | Compound 2d | SHP2 | 47 nM[6] |
| Imidazopyrazine | Compound 8 | SHP2 | 5 nM[6][7] |
| Aminopyrazine | Compound 1a | SHP2 | 142 nM[6] |
| Pyrazolopyrazine | Novel series for glioblastoma | SHP2 | Data presented in patent WO 2023/114954 A1 |
| Reference (Non-pyrazine) | SHP099 | SHP2 | 71 nM[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for assessing the inhibitory activity of compounds against FAAH and SHP2.
General Protocol for FAAH Inhibition Assay (Fluorometric)
This protocol is based on the principle that FAAH hydrolyzes a non-fluorescent substrate to release a fluorescent product.
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).
-
Dilute the FAAH enzyme to the desired concentration in the assay buffer.
-
Prepare a stock solution of the test compound (e.g., in DMSO) and create serial dilutions.
-
Prepare a solution of a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).
-
-
Assay Procedure (96-well plate format) :
-
To the appropriate wells, add the assay buffer.
-
Add the diluted test compound solutions to the inhibitor wells. For control wells, add the solvent vehicle (e.g., DMSO).
-
Add the diluted FAAH enzyme solution to all wells except the background control.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding the FAAH substrate solution to all wells.
-
-
Detection :
-
Measure the fluorescence intensity kinetically over a period (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time at 37°C. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis :
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
General Protocol for SHP2 Inhibition Assay (Fluorometric)
This assay measures the phosphatase activity of SHP2 using a fluorogenic substrate.
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA).
-
Dilute the full-length SHP2 protein and a phosphopeptide activator (e.g., a bisphosphorylated IRS-1-derived peptide) in the assay buffer.
-
Prepare a stock solution of the test compound (e.g., in DMSO) and create serial dilutions.
-
Prepare a solution of a fluorogenic phosphatase substrate (e.g., DiFMUP).
-
-
Assay Procedure (384-well plate format) :
-
Add the diluted test compound solutions to the appropriate wells. For control wells, add the solvent vehicle.
-
Add the SHP2 enzyme and the activating peptide to all wells except the background control.
-
Pre-incubate the plate for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the phosphatase reaction by adding the DiFMUP substrate solution to all wells.
-
-
Detection :
-
Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm. The readings can be taken kinetically or as an endpoint measurement after a set incubation period (e.g., 30-60 minutes).
-
-
Data Analysis :
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflow
Visualizing the biological context and experimental procedures is essential for understanding the mechanism of action and the evaluation process of these inhibitors.
Caption: Endocannabinoid signaling pathway showing FAAH inhibition.
Caption: Simplified SHP2-mediated MAPK signaling pathway.
Caption: General experimental workflow for enzyme inhibition assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands [mdpi.com]
- 3. Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalysts for 2-(Bromomethyl)pyrazine Cross-Coupling
For researchers, scientists, and drug development professionals, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. 2-(Bromomethyl)pyrazine is a valuable building block, offering a reactive handle for the introduction of diverse molecular fragments through cross-coupling reactions. The C(sp³)-Br bond of the bromomethyl group allows for the formation of new carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.
This guide provides an objective comparison of various catalytic systems for the cross-coupling of this compound and its analogues. Due to the reported instability of this compound, this comparison includes data from closely related substrates, such as 2-(bromomethyl)pyridine, to provide a comprehensive overview of the available catalytic methods.[1] The performance of different catalysts, including those based on palladium, nickel, and iron, as well as photoredox systems, will be examined, with a focus on reaction yields and conditions.
Comparative Analysis of Catalytic Systems
The choice of catalyst is critical for achieving high efficiency and selectivity in the cross-coupling of this compound. Palladium and nickel complexes are the most extensively studied catalysts for such transformations. Iron-based catalysts and metal-free photoredox systems are emerging as more economical and sustainable alternatives.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. For the coupling of benzylic halides, palladium catalysts are widely employed. While specific data for this compound is limited, studies on analogous 2-(bromomethyl)pyridine provide valuable insights.
| Catalyst/Ligand | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂/SPhos | 4-methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 80 | 18 | 85 | Generic conditions for benzylic halides |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 78 | Generic conditions for benzylic halides |
| Pd/C | Arylboronic acids | K₂CO₃ | i-PrOH/H₂O | 80 | 1 | High | For 2-halopyridines[2] |
| Pd(dppf)Cl₂ | Hetero(aryl) boronic acids | K₂CO₃ | Dioxane | 65-100 | - | 5-89 | For PyFluor[3] |
Nickel-Catalyzed Cross-Coupling
Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity. They are particularly effective in cross-electrophile couplings and reactions involving alkyl halides.
| Catalyst/Ligand | Coupling Partner | Reductant/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(dme)/dtbbpy | Alkyl trifluoroborate | - | Acetone | RT | 24 | Good | Nickel/photoredox BF₃K coupling[4] |
| NiBr₂/dtbbpy | Aryl bromide | Mn | DMA | 25 | 16 | 70-90 | Nickel/photoredox CEC[4] |
| Ni(acac)₂/PPh₃ | Aryl bromides/chlorides | Zn/LiCl | THF | RT | 12 | Good | Negishi coupling of benzylic zinc reagents |
| NiCl₂/IMes·HCl | t-Alkyl-MgCl | - | THF/NMP | -10 | - | 90 | Kumada coupling of tertiary alkyls[5] |
Iron-Catalyzed Cross-Coupling
Iron catalysts are an attractive option due to their low cost, low toxicity, and abundance. They have been shown to be effective in the cross-coupling of alkyl halides with organometallic reagents.
| Catalyst | Coupling Partner | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| FeCl₂ | Aryl Grignard | TMEDA | THF/NMP | 0-RT | 0.5 | >90 | For primary and secondary alkyl halides[6] |
| Fe(acac)₃ | Arylzinc reagents | TMEDA | THF | RT | 2 | Good | Difluoromethylation of arylzincs[7] |
| Fe(OEP)Cl | Tertiary bromides | BTMG | Acetone | RT | 24 | Good | Cross-electrophile coupling[8] |
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of C-C and C-N bonds, often proceeding through radical intermediates. This approach can be combined with transition metal catalysis (dual catalysis) or be metal-free.
| Catalyst | Coupling Partner | Additive/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| fac-Ir(ppy)₃ | Aldehyde (via enamine) | DBU | CH₂Cl₂ | RT | - | Good | α-Benzylation of aldehydes[1] |
| Ir(ppy)₃/NiBr₂·diglyme | Aryl bromide | 4,4'-dimethoxy-2,2'-bipyridine | DMF | RT | 24 | 70-90 | Dual photoredox/nickel catalysis[4] |
| Eosin Y | Aryl diazonium salt | - | DMSO | RT | - | Good | Photo-Meerwein arylation[9] |
| Rhodamine 6G | Pyrrole derivatives | - | - | RT | - | Moderate-Excellent | C-H heteroarylation[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for some of the key cross-coupling reactions.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Benzylic Bromide
To a reaction vessel are added the benzylic bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂ 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Degassed solvent (e.g., toluene/water 5:1, 5 mL) is added, and the mixture is heated to the desired temperature (e.g., 80 °C) for the specified time (e.g., 18 h). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Nickel-Catalyzed Reductive Cross-Electrophile Coupling (CEC)
In a glovebox, a vial is charged with the nickel catalyst (e.g., NiBr₂/dtbbpy, 5 mol%), the aryl bromide (1.0 mmol), the alkyl bromide (1.5 mmol), and a reductant (e.g., Mn powder, 2.0 mmol). The vial is sealed and removed from the glovebox. Degassed solvent (e.g., DMA, 5 mL) is added, and the mixture is stirred at room temperature for the specified time (e.g., 16 h). The reaction is then quenched with saturated aqueous NH₄Cl and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired product.[4]
General Procedure for Iron-Catalyzed Cross-Coupling with a Grignard Reagent
An oven-dried flask is charged with the iron catalyst (e.g., FeCl₂, 5 mol%) and an additive (e.g., TMEDA, 1.1 mmol) under an inert atmosphere. The flask is cooled to 0 °C, and a solution of the alkyl halide (1.0 mmol) in a solvent (e.g., THF) is added. The Grignard reagent (1.1 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for the specified time (e.g., 30 min). The reaction is quenched by the addition of aqueous HCl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.[6]
General Procedure for Photoredox-Catalyzed α-Benzylation of Aldehydes
To a solution of the aldehyde (0.5 mmol) and a secondary amine catalyst (e.g., diphenylprolinol silyl ether, 20 mol%) in a solvent (e.g., CH₂Cl₂) is added the benzylic bromide (0.75 mmol). A base (e.g., DBU, 1.0 mmol) and the photoredox catalyst (e.g., fac-Ir(ppy)₃, 1 mol%) are then added. The reaction mixture is degassed and irradiated with visible light (e.g., blue LEDs) at room temperature for the specified time. The reaction is then quenched, and the product is extracted and purified by standard methods.[1]
Visualizing Reaction Pathways
The following diagrams illustrate the generalized catalytic cycles for key cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified representation of a Nickel-catalyzed cross-electrophile coupling cycle.
Caption: Conceptual diagram of a dual photoredox and transition metal catalytic system.
References
- 1. Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Visible Light Mediated Photoredox Catalytic Arylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 2-(Bromomethyl)pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug discovery and development. For novel compounds such as 2-(Bromomethyl)pyrazine derivatives, which are pivotal building blocks in the synthesis of various therapeutic agents, including kinase inhibitors, rigorous purity assessment is paramount to ensure reliable biological data and meet regulatory standards.[1][2] This guide provides a comparative overview of key analytical techniques for determining the purity of these derivatives, supported by experimental protocols and data.
Comparison of Key Analytical Methods
The choice of analytical method for purity determination depends on the specific requirements of the analysis, including the nature of the impurities, the required level of sensitivity, and the desired quantitative accuracy. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are three of the most powerful and commonly employed techniques for this purpose.[3][4]
| Method | Principle | Typical Purity Range Detected | Advantages | Limitations |
| HPLC (UV) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | 95-100% | High resolution for separating non-volatile impurities, excellent quantitative accuracy and precision.[5] | Not suitable for volatile compounds, requires chromophores for UV detection. |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based identification. | 90-100% | High sensitivity for volatile and semi-volatile impurities, provides structural information for impurity identification.[4][6] | Not suitable for non-volatile or thermally labile compounds. |
| qNMR (¹H) | The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample. | 95-100% | Provides an absolute measure of purity without the need for a reference standard of the analyte, non-destructive.[3][7] | Lower sensitivity compared to chromatographic methods, requires a well-resolved proton signal. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for the purity assessment of this compound derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, with 0.1% formic acid added to both solvents. A typical gradient might be 10-90% acetonitrile over 20 minutes.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 270 nm
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of volatile impurities in this compound derivatives.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms)
Reagents:
-
Helium (carrier gas)
-
Suitable solvent for sample dissolution (e.g., Dichloromethane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Carrier gas flow: 1 mL/min (constant flow)
-
Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: 40-400 amu
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Purity can be estimated by the area percentage of the main peak.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the use of ¹H NMR for the absolute purity determination of this compound derivatives.[8][9]
Instrumentation:
-
NMR spectrometer (≥400 MHz)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-purity internal standard with a known chemical purity (e.g., maleic anhydride)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound derivative and 5 mg of the internal standard into an NMR tube. Add the appropriate volume of deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1 value) to ensure full signal relaxation.
-
Ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard (IS)
-
-
Visualizations
Caption: Experimental workflow for purity assessment.
Caption: FGFR signaling pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
A Comparative Guide to the In Vitro Assay Validation of Compounds Synthesized from 2-(Bromomethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro biological performance of novel compounds derived from the versatile starting material, 2-(Bromomethyl)pyrazine. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents. This document outlines detailed experimental protocols for key biological assays, presents quantitative data in a comparative format, and visualizes relevant biological pathways and experimental workflows.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. Their efficacy is commonly evaluated through cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard metric for comparison.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative pyrazine derivatives compared to the established chemotherapeutic agent, Doxorubicin (Adriamycin).
| Compound Class | Specific Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference | Source |
| Chalcone-Pyrazine Hybrid | Compound 46 | MCF-7 (Breast) | 9.1 | Doxorubicin | 9.2 | [1] |
| Chalcone-Pyrazine Hybrid | Compound 46 | BPH-1 (Prostate) | 10.4 | Doxorubicin | 14.1 | [1] |
| Piperlongumine-Ligustrazine Derivative | Compound with Pyrazine Ring | HCT116 (Colon) | 3.19 - 8.90 | - | - | [1] |
| Pyran Analogue | Compound 4a | MCF-7/ADR (Doxorubicin-resistant Breast) | 9.5 ± 0.3 | Doxorubicin | 18.6 ± 0.3 | [2] |
| Pyran Analogue | Compound 4b | MCF-7/ADR (Doxorubicin-resistant Breast) | 5.0 ± 0.1 | Doxorubicin | 18.6 ± 0.3 | [2] |
| Pyran Analogue | Compound 4c | MCF-7/ADR (Doxorubicin-resistant Breast) | 10.7 ± 0.3 | Doxorubicin | 18.6 ± 0.3 | [2] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (synthesized from this compound) and reference drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of the compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Signaling Pathway in Cancer
Many anticancer agents, including derivatives of pyrazine, exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The SHP2 protein tyrosine phosphatase is one such target.
Figure 1. SHP2 signaling pathway and the inhibitory action of pyrazine derivatives.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Compounds derived from this compound have been investigated for their ability to suppress inflammatory responses, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).
Comparative Anti-inflammatory Activity Data
The following table presents the in vitro anti-inflammatory activity of a pyrazine-containing resveratrol analogue compared to resveratrol.
| Compound Class | Specific Derivative/Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) of Reference | Source |
| Quinoxaline Resveratrol Analogue | Compound 6 | NO Production Inhibition in RAW 264.7 cells | > 50 | Resveratrol | > 50 | [3] |
| Isoquinoline Resveratrol Analogue | Compound 5 | NO Production Inhibition in RAW 264.7 cells | 12.33 ± 1.15 | Resveratrol | > 50 | [3] |
| Quinazoline Resveratrol Analogue | Compound 7 | NO Production Inhibition in RAW 264.7 cells | 14.53 ± 1.05 | Resveratrol | > 50 | [3] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds and reference drug (e.g., Dexamethasone)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Nitrite Measurement: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess Reagent in a new 96-well plate.
-
Incubation and Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the percentage of NO inhibition.
Experimental Workflow
The following diagram illustrates the workflow for the in vitro anti-inflammatory assay.
Figure 2. Step-by-step workflow for the nitric oxide inhibition assay.
Antibacterial Activity
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Pyrazine derivatives have been explored for their antibacterial properties.
Comparative Antibacterial Activity Data
The table below shows the minimum inhibitory concentration (MIC) of triazolo[4,3-a]pyrazine derivatives against Gram-positive and Gram-negative bacteria, with Ampicillin as the reference antibiotic.
| Compound Class | Specific Derivative/Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Reference | Source |
| Triazolo[4,3-a]pyrazine | Compound 2e | Staphylococcus aureus | 32 | Ampicillin | 32 | [4] |
| Triazolo[4,3-a]pyrazine | Compound 2e | Escherichia coli | 16 | Ampicillin | 8 | [4] |
| Pyrazole-Ciprofloxacin Hybrid | Compound 7g | Staphylococcus aureus | 0.125 | Ciprofloxacin | 0.25 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and reference antibiotic (e.g., Ampicillin, Ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and reference antibiotic in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity
Oxidative stress is a key contributor to cellular damage and various diseases. The antioxidant potential of pyrazine derivatives is often assessed using in vitro radical scavenging assays.
Comparative Antioxidant Activity Data
This table compares the antioxidant activity of a pyrazine-containing resveratrol analogue with resveratrol using the ABTS radical scavenging assay.
| Compound Class | Specific Derivative/Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) of Reference | Source |
| Quinoxaline Resveratrol Analogue | Compound 6 | ABTS Radical Scavenging | 3.10 ± 0.953 | Resveratrol | 4.88 ± 0.35 | [3] |
Experimental Protocol: ABTS Radical Scavenging Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or phosphate buffer
-
Test compounds and reference antioxidant (e.g., Resveratrol, Trolox)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
ABTS•+ Generation: Prepare the ABTS radical cation by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
ABTS•+ Dilution: Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.
This guide provides a foundational overview of the in vitro validation of compounds synthesized from this compound. The presented data and protocols are intended to aid researchers in the design and execution of their own studies and to facilitate the comparison of novel compounds with existing standards.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]
- 5. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide: From 2-(Bromomethyl)pyrazine to a Novel Phthalimide Derivative
For Researchers, Scientists, and Drug Development Professionals: A detailed spectroscopic comparison of the starting material, 2-(Bromomethyl)pyrazine, and its nucleophilic substitution product, 2-((Pyrazin-2-yl)methyl)isoindoline-1,3-dione, providing valuable insights for reaction monitoring and product characterization.
This guide presents a comprehensive spectroscopic analysis of the reactant, this compound, and a key product of its synthetic transformation, 2-((Pyrazin-2-yl)methyl)isoindoline-1,3-dione. The conversion of an alkyl halide to a phthalimide-protected amine is a fundamental transformation in organic synthesis, particularly in the development of novel pharmaceutical agents. Understanding the distinct spectroscopic signatures of both the starting material and the product is crucial for confirming reaction success, assessing purity, and elucidating the structure of the final compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and 2-((Pyrazin-2-yl)methyl)isoindoline-1,3-dione. This data facilitates a clear comparison of the changes in molecular structure as evidenced by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~8.68 | s | 1H | H-3 (Pyrazine) |
| ~8.62 | d | 1H | H-5 (Pyrazine) | |
| ~8.55 | d | 1H | H-6 (Pyrazine) | |
| ~4.60 | s | 2H | -CH₂Br | |
| 2-((Pyrazin-2-yl)methyl)isoindoline-1,3-dione | 8.53 | s | 1H | H-3 (Pyrazine) |
| 8.45 | d | 1H | H-5 (Pyrazine) | |
| 8.38 | d | 1H | H-6 (Pyrazine) | |
| 7.85-7.82 | m | 2H | H-α (Phthalimide) | |
| 7.72-7.69 | m | 2H | H-β (Phthalimide) | |
| 4.98 | s | 2H | -CH₂-N |
Table 2: ¹³C NMR Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~152.0 | C-2 (Pyrazine) |
| ~145.5 | C-6 (Pyrazine) | |
| ~144.8 | C-5 (Pyrazine) | |
| ~143.9 | C-3 (Pyrazine) | |
| ~32.0 | -CH₂Br | |
| 2-((Pyrazin-2-yl)methyl)isoindoline-1,3-dione | 167.6 | C=O (Phthalimide) |
| 150.2 | C-2 (Pyrazine) | |
| 145.1 | C-6 (Pyrazine) | |
| 144.5 | C-5 (Pyrazine) | |
| 143.1 | C-3 (Pyrazine) | |
| 134.2 | C-β (Phthalimide) | |
| 131.8 | C-γ (Phthalimide) | |
| 123.4 | C-α (Phthalimide) | |
| 41.2 | -CH₂-N |
Table 3: IR Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3050 | Aromatic C-H Stretch |
| ~1580, 1470, 1410 | Pyrazine Ring Vibrations | |
| ~1150, 1020 | C-N Stretch | |
| ~650 | C-Br Stretch | |
| 2-((Pyrazin-2-yl)methyl)isoindoline-1,3-dione | ~3060 | Aromatic C-H Stretch |
| ~1770 | C=O Asymmetric Stretch (Imide) | |
| ~1715 | C=O Symmetric Stretch (Imide) | |
| ~1590, 1470, 1420 | Aromatic Ring Vibrations | |
| ~1390 | C-N Stretch (Imide) |
Table 4: Mass Spectrometry Data
| Compound | m/z | Interpretation |
| This compound | 172/174 | [M]⁺, Isotopic pattern for Br |
| 93 | [M-Br]⁺ | |
| 2-((Pyrazin-2-yl)methyl)isoindoline-1,3-dione | 239 | [M]⁺ |
| 160 | [M-Pyrazinylmethyl]⁺ | |
| 94 | [Pyrazinylmethyl]⁺ |
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic analysis of the target product from the starting material.
Caption: Synthetic and analytical workflow.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a proton frequency of 400 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Standard proton NMR spectra were acquired using a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to determine the chemical shifts of all unique carbon atoms and their multiplicities. A longer relaxation delay (2-5 seconds) and a larger number of scans were typically required.
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts were referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific, Shimadzu).
-
Sample Preparation:
-
Solid Samples: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly onto the ATR crystal.
-
Liquid Samples: A thin film of the liquid sample was placed between two salt plates (e.g., NaCl, KBr).
-
-
Data Acquisition: The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions (wavenumber, cm⁻¹) and relative intensities of the absorption bands were analyzed to identify characteristic functional groups present in the molecule.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI), coupled to a suitable inlet system (e.g., gas chromatograph for GC-MS, direct infusion for ESI-MS).
-
Sample Preparation:
-
GC-MS: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) was injected into the gas chromatograph.
-
ESI-MS: A dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium acetate) was infused directly into the ESI source.
-
-
Data Acquisition:
-
EI-MS: The sample was ionized using a standard electron energy of 70 eV. The resulting mass spectrum shows the molecular ion (if stable) and a series of fragment ions.
-
ESI-MS: The sample was ionized by applying a high voltage to the liquid stream, typically resulting in the formation of protonated molecules [M+H]⁺ or other adducts.
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions were analyzed to determine the molecular weight and gain structural information about the compound. Isotopic patterns were also examined to confirm the presence of elements like bromine.
Safety Operating Guide
Proper Disposal of 2-(Bromomethyl)pyrazine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-(Bromomethyl)pyrazine, ensuring compliance with safety protocols and environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste safely and effectively.
I. Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling during all stages, including disposal. It is classified as a halogenated organic compound due to the presence of bromine.[1]
Key Hazard Classifications:
-
Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Some classifications also indicate it is harmful if swallowed and can cause severe skin burns and eye damage.[3]
-
Environmental Hazards: Do not let the product enter drains, other waterways, or soil.[2][4][5]
-
Reactivity Hazards: In the event of a fire, irritating and highly toxic gases may be generated, including carbon oxides, hydrogen bromide, and nitrogen oxides.[2] It is incompatible with strong oxidizing agents.[2]
Personal Protective Equipment (PPE): When handling this compound for disposal, it is imperative to use appropriate PPE to minimize exposure risks:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Skin Protection: Wear chemically resistant gloves (e.g., Viton or double nitrile) and protective clothing to prevent skin contact.[2][4]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[2]
II. Quantitative Data Summary
This table summarizes key quantitative and qualitative data for this compound, extracted from safety data sheets and chemical databases.
| Property | Value |
| CAS Number | 60023-35-0 |
| Molecular Formula | C5H5BrN2 |
| Molecular Weight | 173.01 g/mol |
| Appearance | Solid |
| Boiling Point | 216.9°C at 760 mmHg |
| Flash Point | 85.0°C |
| Hazard Classifications | Acute Toxicity, Skin Corrosion/Irritation, Eye Damage/Irritation, Respiratory Irritation |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure personnel safety and environmental protection. As a halogenated organic compound, it must be segregated and disposed of as hazardous waste.[1][6][7]
Step 1: Waste Identification and Segregation
-
Identify the waste as this compound.
-
This chemical is a halogenated organic waste .[1] It must be collected separately from non-halogenated organic waste streams to facilitate proper treatment and reduce disposal costs.[6][7][8]
-
Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[2][4]
Step 2: Waste Collection and Container Management
-
Use a designated, compatible, and properly sealed hazardous waste container. Polyethylene containers are often recommended for halogenated solvents.[4]
-
The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[6]
-
Keep the waste container closed at all times, except when adding waste.[6][7]
Step 3: Labeling
-
Label the waste container clearly with the words "Hazardous Waste."
-
The label must identify the contents as "Waste this compound" and list all constituents and their approximate percentages if it is a mixed waste stream.[6][7]
-
Ensure the label includes the date when the first drop of waste was added.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area.[6]
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[2]
-
Ensure the waste is stored in secondary containment to prevent spills.[4][6]
Step 5: Final Disposal
-
Dispose of the contents and container through an approved and licensed professional waste disposal service.[2][5] Halogenated organic wastes are typically disposed of via high-temperature incineration at a regulated hazardous waste facility.[1]
-
Follow your institution's specific procedures for chemical waste pickup, which is typically managed by the Environmental Health and Safety (EHS) department.
-
Complete all required waste manifest documentation for tracking and compliance.
-
Observe all federal, state, and local regulations when disposing of this substance.[2]
Spill Cleanup:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[2][4]
-
Wearing appropriate PPE, collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[2][4][5]
IV. Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. aksci.com [aksci.com]
- 3. This compound | C5H5BrN2 | CID 12752238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
Navigating the Safe Handling of 2-(Bromomethyl)pyrazine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 2-(Bromomethyl)pyrazine, a compound that necessitates careful management due to its potential hazards. Following these procedural steps will support a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is crucial to be aware of its primary risks to implement appropriate safety measures.
GHS Hazard Statements:
-
Some sources also indicate it is harmful if swallowed (H302) and can cause severe skin burns and eye damage (H314).
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for larger quantities or when splashing is likely. | OSHA 29 CFR 1910.133 or EU EN166[1] |
| Hand Protection | Chemically resistant gloves. The specific glove material should be selected based on chemical resistance and the duration of use. Always inspect gloves before use and use proper removal techniques. | |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin exposure. For larger scale operations, a chemical-resistant suit may be necessary. | |
| Respiratory Protection | Use only in a well-ventilated area or outdoors.[1][2] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][4]
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Avoid all direct contact with the skin, eyes, and clothing.[1]
-
Avoid breathing in any dust, fumes, gas, mist, vapors, or spray.[1][2]
-
When weighing or transferring the solid, do so carefully to minimize dust formation.
3. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][5]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove and properly dispose of contaminated PPE.
Emergency Procedures: Immediate Response Plan
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the skin with plenty of running water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Disposal Plan
Proper disposal of this compound and its containers is a critical step in the safety protocol.
-
Chemical Waste: Dispose of the chemical waste in a suitable, labeled, and closed container.[3][6] All chemical waste disposal must be in accordance with local, regional, and national hazardous waste regulations.
-
Contaminated Materials: Any materials, such as gloves, paper towels, or weighing paper, that come into contact with this compound should be treated as hazardous waste and disposed of accordingly.
-
Containers: Do not reuse empty containers. They should be disposed of as unused product in an approved waste disposal plant.[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
